molecular formula C10H14N2O B1597187 [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol CAS No. 690632-85-0

[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol

Cat. No.: B1597187
CAS No.: 690632-85-0
M. Wt: 178.23 g/mol
InChI Key: MMQDGAPSSLJMEW-UHFFFAOYSA-N
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Description

[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-pyrrolidin-1-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12/h3-5,13H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQDGAPSSLJMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383356
Record name [2-(1-pyrrolidinyl)-3-pyridinyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-85-0
Record name [2-(1-pyrrolidinyl)-3-pyridinyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the characteristics of this heterocyclic compound. The guide synthesizes available data on the molecule and its structural analogs to present a thorough understanding of its potential as a building block in medicinal chemistry and other fields of chemical research.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a pyrrolidinyl group at the 2-position and a hydroxymethyl group at the 3-position. This unique arrangement of functional groups—a tertiary amine, a primary alcohol, and an electron-rich aromatic system—makes it a versatile scaffold in organic synthesis. The pyrrolidine moiety is a common feature in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles. The pyridine ring, also a key component in numerous pharmaceuticals, can engage in various intermolecular interactions. The combination of these structural features in this compound suggests its potential utility as an intermediate in the synthesis of novel therapeutic agents.

The pyrrolidine ring is a prevalent scaffold in drug discovery, offering a three-dimensional structure that can effectively explore pharmacophore space[1]. Its derivatives have been investigated for a wide range of biological activities, including as anticancer, antibacterial, and anti-inflammatory agents[1][2]. Similarly, the pyridine nucleus is a fundamental building block in medicinal chemistry[3]. The presence of both moieties in this compound makes it a compound of significant interest for the development of new chemical entities.

Physicochemical and Spectral Properties

The physicochemical properties of this compound have been predicted and are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, including its solubility, stability, and potential for membrane permeation.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂OPubChem
Molecular Weight 178.23 g/mol PubChem
CAS Number 690632-85-0ChemicalBook[4]
Melting Point 74 °C (predicted)ChemicalBook[4]
Boiling Point 360.3±32.0 °C (predicted)ChemicalBook[4]
Density 1.180±0.06 g/cm³ (predicted)ChemicalBook[4]
pKa 13.46±0.10 (predicted)ChemicalBook[4]
Spectral Data

Predicted Mass Spectrometry Data [5]

Adductm/z
[M+H]⁺ 179.11789
[M+Na]⁺ 201.09983
[M-H]⁻ 177.10333

Synthesis and Methodologies

A definitive, published synthetic protocol for this compound is not currently available. However, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of analogous 2-substituted pyridines. A logical approach involves the nucleophilic aromatic substitution of a suitable 2-halopyridine precursor with pyrrolidine, followed by functional group manipulation to introduce the hydroxymethyl group.

Proposed Synthetic Pathway

A two-step synthetic pathway is proposed, starting from the commercially available 2-chloro-3-cyanopyridine. This pathway involves the reduction of the nitrile to a primary alcohol, followed by nucleophilic substitution with pyrrolidine.

Synthetic Pathway 2-chloro-3-cyanopyridine 2-chloro-3-cyanopyridine 2-chloro-3-(hydroxymethyl)pyridine 2-chloro-3-(hydroxymethyl)pyridine 2-chloro-3-cyanopyridine->2-chloro-3-(hydroxymethyl)pyridine Reduction (e.g., DIBAL-H) This compound This compound 2-chloro-3-(hydroxymethyl)pyridine->this compound Nucleophilic Substitution (Pyrrolidine, Base)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on similar reactions reported in the literature for the synthesis of related compounds[6][7].

Step 1: Synthesis of 2-chloro-3-(hydroxymethyl)pyridine

  • To a solution of 2-chloro-3-cyanopyridine in an anhydrous solvent such as toluene or THF at -78 °C, add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise under an inert atmosphere.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-3-(hydroxymethyl)pyridine.

Step 2: Synthesis of this compound

  • In a sealed vessel, combine 2-chloro-3-(hydroxymethyl)pyridine, an excess of pyrrolidine, and a suitable base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Heat the mixture at 100-120 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is governed by its three primary functional groups: the primary alcohol, the tertiary amine (pyrrolidinyl nitrogen), and the pyridine ring.

  • Primary Alcohol: The hydroxymethyl group can undergo typical alcohol reactions. Oxidation can yield the corresponding aldehyde or carboxylic acid. It can also be converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions or participate in esterification and etherification reactions.

  • Tertiary Amine: The pyrrolidinyl nitrogen is basic and can be protonated to form a salt. It can also act as a nucleophile in certain reactions, although its nucleophilicity is somewhat sterically hindered.

  • Pyridine Ring: The pyridine ring is an electron-rich aromatic system due to the electron-donating effect of the pyrrolidinyl group. This makes it susceptible to electrophilic aromatic substitution, likely at positions para and ortho to the activating pyrrolidinyl group.

Reactivity cluster_0 This compound Molecule Chemical Structure Primary Alcohol Primary Alcohol Molecule->Primary Alcohol Hydroxymethyl group Tertiary Amine Tertiary Amine Molecule->Tertiary Amine Pyrrolidinyl nitrogen Pyridine Ring Pyridine Ring Molecule->Pyridine Ring Aromatic system Oxidation Oxidation Primary Alcohol->Oxidation Esterification Esterification Primary Alcohol->Esterification Protonation Protonation Tertiary Amine->Protonation Electrophilic Substitution Electrophilic Substitution Pyridine Ring->Electrophilic Substitution

Caption: Key reactive sites of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented, the structural motifs present in the molecule are of significant interest in medicinal chemistry.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Derivatives of 2-pyrrolidinyl-pyridines have been explored as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs)[8]. These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The development of selective nAChR modulators is a key area of research, and this compound represents a valuable scaffold for the synthesis of such compounds. For instance, analogues of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine have shown high affinity for nAChRs and are being investigated as potential PET imaging agents[9].

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists

Recent research has identified (pyridin-2-yl)methanol derivatives as novel and selective antagonists of the transient receptor potential vanilloid 3 (TRPV3) channel[10]. TRPV3 is involved in pain sensation, inflammation, and skin disorders[10]. The development of selective TRPV3 antagonists is a promising therapeutic strategy for the management of chronic pain and other related conditions. The core structure of this compound aligns with the general structure of these active compounds, suggesting its potential as a precursor or analogue in the development of new TRPV3 modulators.

Conclusion

This compound is a heterocyclic compound with a combination of functional groups that make it a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. While detailed experimental data on the compound itself is limited, its structural relationship to known biologically active molecules, such as nAChR ligands and TRPV3 antagonists, highlights its potential for the development of novel therapeutic agents. The proposed synthetic pathway offers a viable route for its preparation, enabling further investigation into its chemical and biological properties. This guide provides a foundational understanding of this compound for researchers and scientists interested in exploring its utility in their respective fields.

References

  • Google Patents. CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.
  • PrepChem.com. Synthesis of 2-(3-Pyrrolidinyl)pyridine. [Link]

  • Google Patents.
  • ChemRxiv. Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. [Link]

  • Google Patents.
  • Google Patents. US6437120B1 - Process for preparing pyridinemethanol compounds.
  • PMC. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Google Patents. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl)
  • Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
  • PubChem. [2-(pyrrolidin-1-yl)pyridin-3-yl]methanol. [Link]

  • Google Patents.
  • PubMed. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. [Link]

  • PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

  • National Center for Biotechnology Information. Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. [Link]

  • National Center for Biotechnology Information. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Wikipedia. Nicotine. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • PubMed. A method for the degradation of radioactive nicotinic acid. [Link]

  • ResearchGate. Proposed mechanism of nicotinic acid-induced vasodilation (flushing). [Link]

  • Semantic Scholar. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. [Link]

  • Fisher Scientific. (6-Pyrrolidin-1-ylpyrid-2-yl)methanol, 97%, Thermo Scientific. [Link]

  • Maybridge. Custom chemicals & building blocks product catalogue. [Link]

  • PubChem. (2S)-1-Methyl-2-pyrrolidinemethanol. [Link]

  • Pharmaffiliates. (2-(Methylamino)pyridin-3-yl)methanol. [Link]

  • PubMed. Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties. [Link]

Sources

Technical Guide: [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for TRPV3 Modulation and Nicotinic Ligand Design

Executive Summary

[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol (CAS: 690632-85-0 ) is a heterocyclic building block of significant interest in medicinal chemistry.[1][2][3] Structurally, it consists of a pyridine ring substituted at the 2-position with a pyrrolidine ring and at the 3-position with a hydroxymethyl group. This specific arrangement—a "privileged scaffold"—mimics the steric and electronic features of several bioactive alkaloids, most notably nicotine and epibatidine analogs.

Its primary utility lies in the synthesis of Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists, a class of therapeutics under investigation for the treatment of neuropathic pain, chronic pruritus (itch), and inflammatory skin disorders. Furthermore, its structural homology to nicotinic acetylcholine receptor (nAChR) ligands makes it a versatile intermediate for neuroactive drug discovery.

Part 1: Chemical Identity & Physicochemical Profile[4][5]

This compound serves as a "linchpin" intermediate; the hydroxyl group allows for facile conversion into chlorides, aldehydes, or amines for further chain extension, while the pyrrolidine ring provides necessary lipophilicity and receptor binding affinity.

PropertySpecification
Chemical Name This compound
CAS Number 690632-85-0
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted) ~13.46 (hydroxyl), ~6.5 (pyridine N)
Key Functional Groups Primary Alcohol (C-3), Tertiary Amine (C-2 Pyrrolidine)
Part 2: Synthesis Strategy & Protocols

The synthesis of this compound typically follows a convergent two-step sequence starting from commercially available 2-chloronicotinic acid (or its methyl ester). This route is preferred for its scalability and the avoidance of expensive palladium catalysts often required for other C-N bond formations.

2.1 Synthetic Pathway Visualization

SynthesisPath Start 2-Chloronicotinic Acid (Starting Material) Step1 Step 1: SnAr (Nucleophilic Aromatic Substitution) Start->Step1 + Pyrrolidine Heat, Base Inter 2-(1-Pyrrolidinyl)nicotinic Acid (Intermediate) Step1->Inter Step2 Step 2: Reduction (Carboxyl to Alcohol) Inter->Step2 + LiAlH4 or NaBH4/I2 Product This compound (Target) Step2->Product

Figure 1: Two-step synthetic route via nucleophilic aromatic substitution followed by hydride reduction.

2.2 Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (SnAr) Objective: Install the pyrrolidine ring at the 2-position of the pyridine core.

  • Reagents: 2-Chloronicotinic acid (1.0 eq), Pyrrolidine (2.5 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or NMP (high boiling point polar aprotic solvent is required to facilitate the SnAr mechanism).

  • Procedure:

    • Dissolve 2-chloronicotinic acid in DMF under nitrogen atmosphere.

    • Add K₂CO₃ followed by the slow addition of pyrrolidine.

    • Heat the reaction mixture to 100–110°C for 12–16 hours. Note: Monitoring by TLC (MeOH/DCM 1:9) should show the disappearance of the starting chloride.

    • Workup: Cool to room temperature. Pour into ice water and adjust pH to ~4 with 1N HCl to precipitate the product (2-(1-pyrrolidinyl)nicotinic acid). Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Reduction of Carboxylic Acid to Alcohol Objective: Reduce the C-3 carboxylic acid to the primary alcohol without over-reducing the pyridine ring.

  • Reagents: 2-(1-Pyrrolidinyl)nicotinic acid (Intermediate from Step 1), Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) or NaBH₄/I₂ system.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Procedure:

    • Safety Warning: LiAlH₄ is pyrophoric.[4] All glassware must be oven-dried, and the reaction performed under strict inert gas (Ar/N₂) flow.

    • Suspend LiAlH₄ in anhydrous THF at 0°C.

    • Add the intermediate (dissolved in THF) dropwise to the hydride suspension. The reaction is exothermic; control addition rate to maintain temp <10°C.

    • Allow to warm to room temperature and stir for 4 hours.

    • Quenching (Fieser Method): Cool back to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially, where x is the weight of LiAlH₄ in grams.

    • Filter the resulting granular precipitate through a celite pad.

    • Concentrate the filtrate to yield the crude alcohol. Purification via silica gel column chromatography (Eluent: EtOAc/Hexane) may be required to reach >98% purity.

Part 3: Medicinal Chemistry Applications[7][8][9]

The this compound scaffold is critical in the development of antagonists for the TRPV3 ion channel . Unlike TRPV1 (the "chili pepper" receptor), TRPV3 is highly expressed in keratinocytes (skin cells) and is implicated in complex pain signaling and dermatological conditions like atopic dermatitis and hair growth regulation.

3.1 Mechanism of Action: TRPV3 Antagonism

TRPV3 is a non-selective cation channel activated by warm temperatures (>33°C) and chemical agonists (e.g., camphor). Overactivation leads to calcium influx, releasing pro-inflammatory cytokines (IL-1α, IL-6) and pruritogens (itch mediators).

Compounds derived from this alcohol scaffold block the channel pore or allosterically inhibit the gating mechanism, preventing calcium entry.

TRPV3_Pathway Stimulus Heat / Camphor (Agonist) TRPV3 TRPV3 Channel (Keratinocyte Membrane) Stimulus->TRPV3 Activates Ca_Influx Ca++ Influx TRPV3->Ca_Influx Open State Antagonist Pyridinyl Methanol Derivative (Inhibitor) Antagonist->TRPV3 Blocks Block Therapeutic Effect: Analgesia & Anti-pruritic Antagonist->Block Result Signaling NF-κB / Cytokine Release Ca_Influx->Signaling Effect Pain / Itch / Inflammation Signaling->Effect

Figure 2: Biological mechanism showing the inhibition of TRPV3-mediated calcium signaling by pyridinyl methanol derivatives.

3.2 Structural Activity Relationship (SAR) Insights
  • Pyrrolidine Ring: Provides optimal steric bulk. Substituting with larger rings (piperidine) or smaller (azetidine) often results in a loss of potency due to steric clashes within the receptor binding pocket.

  • Hydroxymethyl Group: Serves as a hydrogen bond donor/acceptor. In drug optimization, this alcohol is often converted to an ether or carbamate to improve metabolic stability (preventing oxidation to the carboxylic acid) while maintaining H-bonding capability.

Part 4: Safety & Handling (GHS)

As a pyridine derivative, this compound should be handled with standard chemical hygiene protocols.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Avoid inhalation of dust/vapors. Use in a fume hood.[3]

    • Wear nitrile gloves and safety goggles.

    • Storage: Store in a cool, dry place. The alcohol functionality can be sensitive to oxidation over long periods; storage under inert gas (Nitrogen/Argon) is recommended for long-term stability.

References
  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Journal of Medicinal Chemistry, 59(10), 4926–4947. Retrieved from [Link]

  • Broad, L. M., Mogg, A. J., et al. (2016).[5] TRPV3 in Drug Development. Pharmaceuticals, 9(3), 55. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol in Medicinal Chemistry

The pyridine ring and its derivatives are cornerstone scaffolds in the landscape of pharmaceutical development. Their ability to act as bioisosteres for benzene rings, coupled with their capacity for hydrogen bonding and favorable pharmacokinetic profiles, has cemented their importance. Within this class of compounds, this compound and its analogues have emerged as privileged structures in the design of novel therapeutics. The presence of the pyrrolidinyl moiety at the 2-position and a hydroxymethyl group at the 3-position of the pyridine ring creates a unique three-dimensional architecture that facilitates precise interactions with biological targets. This structural motif is found in a variety of pharmacologically active agents, highlighting its versatility and significance in drug discovery.

This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway to this compound. The narrative is structured to not only present a step-by-step protocol but also to impart a deeper understanding of the chemical principles and strategic considerations that underpin the synthesis.

Retrosynthetic Analysis: A Strategic Disconnection

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a primary disconnection at the C-N bond between the pyridine ring and the pyrrolidine nitrogen. This leads to two key synthons: a 2-halopyridine derivative and pyrrolidine. This disconnection points towards a nucleophilic aromatic substitution (SNAr) reaction as the final key bond-forming step. The precursor, (2-chloro-3-pyridinyl)methanol (II), can be readily synthesized from a more stable and commercially available starting material, such as a 2-chloronicotinic acid derivative.

Retrosynthesis Target This compound (I) Precursor1 (2-Chloro-3-pyridinyl)methanol (II) Target->Precursor1 C-N Disconnection (SNAr) Precursor2 Pyrrolidine Target->Precursor2 StartingMaterial 2-Chloronicotinic acid derivative (e.g., ester) Precursor1->StartingMaterial Reduction

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: A Two-Step Synthesis via Nucleophilic Aromatic Substitution

This guide will focus on a reliable two-step synthesis commencing from a commercially available 2-chloronicotinate ester. This pathway is advantageous due to the relatively mild reaction conditions and the high yields achievable at each step.

Step 1: Synthesis of (2-Chloro-3-pyridinyl)methanol

The initial step involves the reduction of a suitable 2-chloronicotinate ester, such as methyl 2-chloronicotinate, to the corresponding alcohol. Sodium borohydride (NaBH4) is a preferred reducing agent for this transformation due to its selectivity for esters in the presence of the chloro-pyridine moiety and its operational simplicity.

Reaction Scheme:

Expertise & Experience: The Rationale Behind Experimental Choices

The choice of methanol as the solvent is strategic; it readily dissolves the starting ester and the sodium borohydride, facilitating a homogeneous reaction mixture. Furthermore, methanol can act as a proton source during the workup to quench any remaining borohydride and to protonate the resulting alkoxide intermediate. The portionwise addition of sodium borohydride is a critical safety and control measure to manage the exothermic nature of the reaction and the accompanying hydrogen gas evolution.

Trustworthiness: A Self-Validating Protocol

The progress of the reduction can be conveniently monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The disappearance of the starting ester spot and the appearance of a new, more polar spot corresponding to the product alcohol indicates the completion of the reaction. The identity and purity of the isolated product can be unequivocally confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Experimental Protocol: Reduction of Methyl 2-Chloronicotinate

  • To a stirred solution of methyl 2-chloronicotinate (1.0 eq) in methanol (MeOH) at 0 °C (ice bath), add sodium borohydride (NaBH4) (0.5 eq) portionwise over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 1.5-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford (2-chloro-3-pyridinyl)methanol as a crude product.[1]

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterValueReference
Starting MaterialMethyl 2-chloronicotinateCommercially Available
ReagentSodium Borohydride[1]
SolventMethanol[1]
Reaction Time1.5 - 2 hours[1]
Typical Yield80-90%[1]
Step 2: Nucleophilic Aromatic Substitution with Pyrrolidine

The final step in the synthesis is the displacement of the chloride atom from the pyridine ring with pyrrolidine. This SNAr reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the 2-position towards nucleophilic attack.[2][3]

Reaction Scheme:

Expertise & Experience: Driving the Reaction to Completion

The reaction can be carried out neat (using an excess of pyrrolidine as both reactant and solvent) or in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Heating is typically required to overcome the activation energy for the substitution on the somewhat unactivated 2-chloropyridine.[2] The inclusion of a non-nucleophilic base, such as potassium carbonate or triethylamine, can be beneficial to scavenge the hydrochloric acid generated during the reaction, thereby preventing the protonation of the pyrrolidine nucleophile and driving the equilibrium towards the product.

Trustworthiness: Ensuring Product Purity

Similar to the first step, the reaction progress can be monitored by TLC. The final product is significantly more polar than the starting material. After an aqueous workup to remove excess pyrrolidine and any inorganic salts, the crude product can be purified by column chromatography. The structural integrity of the final compound should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to ensure the correct molecular formula.

Experimental Protocol: Synthesis of this compound

  • In a sealed reaction vessel, combine (2-chloro-3-pyridinyl)methanol (1.0 eq), pyrrolidine (2.0-3.0 eq), and a suitable solvent (e.g., DMSO or neat).

  • If a solvent is used, add a non-nucleophilic base such as potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane or dichloromethane in methanol) to yield this compound.

ParameterValue
Starting Material(2-Chloro-3-pyridinyl)methanol
ReagentPyrrolidine
SolventDMSO or Neat
Optional BasePotassium Carbonate
Reaction Temperature100-120 °C
Reaction Time12-24 hours

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Nucleophilic Aromatic Substitution Start Methyl 2-Chloronicotinate Reagent1 NaBH4, MeOH Start->Reagent1 Intermediate (2-Chloro-3-pyridinyl)methanol Reagent1->Intermediate Reagent2 Pyrrolidine, Heat Intermediate->Reagent2 FinalProduct This compound Reagent2->FinalProduct

Caption: A streamlined workflow for the synthesis.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide represents a reliable and efficient method for the preparation of this compound. The use of a nucleophilic aromatic substitution strategy is a classic yet powerful tool in the synthesis of substituted pyridines. The protocols provided are robust and can be adapted for the synthesis of a variety of analogues by employing different substituted pyrrolidines or other cyclic amines. As the demand for novel chemical entities in drug discovery continues to grow, the development and optimization of synthetic routes to such privileged scaffolds will remain an area of paramount importance.

References

  • Roughley, S. D., et al. (2012). Bioorganic & Medicinal Chemistry Letters, 22(2), 901-906. [Link]

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  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

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[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol as a TRPV3 antagonist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (Pyridin-2-yl)methanol Derivatives as Potent and Selective TRPV3 Antagonists

A Note on the Evolution of this Guide

Initial exploration for a specific compound, [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol, as a Transient Receptor Potential Vanilloid 3 (TRPV3) antagonist did not yield significant public-domain data. However, this inquiry led to a promising and well-documented class of related compounds: (Pyridin-2-yl)methanol derivatives. This guide has therefore been developed to provide an in-depth technical overview of this important class of TRPV3 antagonists, leveraging available scientific literature to offer researchers, scientists, and drug development professionals a comprehensive resource.

Introduction: The Emerging Therapeutic Potential of Targeting TRPV3

The Transient Receptor Potential (TRP) superfamily of ion channels are crucial players in sensory physiology. Among them, the vanilloid subfamily member 3 (TRPV3) has garnered significant attention as a potential therapeutic target for a range of conditions.[1][2] TRPV3 is a calcium-permeable non-selective cation channel predominantly expressed in skin keratinocytes, but also found in neuronal and non-neuronal tissues such as the dorsal root ganglia and spinal cord.[2][3]

Functionally, TRPV3 acts as a polymodal signal integrator, responding to innocuous warm temperatures (threshold of 31–39 °C), as well as a variety of chemical agonists.[1][4] Its activation leads to an influx of calcium ions, initiating downstream signaling cascades that are implicated in:

  • Skin Physiology and Pathophysiology: TRPV3 plays a role in maintaining the skin barrier, skin regeneration, and keratinocyte differentiation.[2][5] Dysregulation of TRPV3 activity is associated with inflammatory skin conditions, itch, and pain.[1][2][6]

  • Pain Sensation: Preclinical studies suggest that TRPV3 is involved in the sensation of pain, making it a target for the development of novel analgesics.[1][2]

  • Other Pathologies: Emerging research points to the involvement of TRPV3 in a variety of other conditions, including certain cancers and cardiovascular diseases.[4][7]

The growing body of evidence supporting the role of TRPV3 in various disease states has spurred the search for potent and selective antagonists.[2] While the field has been challenged by a lack of such research tools, recent advancements, particularly in the development of (Pyridin-2-yl)methanol derivatives, have provided a significant step forward.[2]

(Pyridin-2-yl)methanol Derivatives: A Profile of a Promising Class of TRPV3 Antagonists

A significant breakthrough in the development of selective TRPV3 antagonists came from a series of (Pyridin-2-yl)methanol derivatives.[2] This class of compounds has demonstrated potent and selective inhibition of the TRPV3 channel, offering valuable tools for both research and potential therapeutic development.[2]

Mechanism of Action

While the precise binding site and allosteric modulation mechanisms of (Pyridin-2-yl)methanol derivatives on the TRPV3 channel are still under investigation, their primary mode of action is the blockade of ion influx through the channel pore in response to agonists. This antagonism has been characterized through a variety of in vitro assays, which are detailed in the subsequent sections.

Structure-Activity Relationship (SAR)

Systematic optimization of the (Pyridin-2-yl)methanol scaffold has been crucial in identifying compounds with improved pharmacological, physicochemical, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] The exploration of different substituents on the pyridine ring and the methanol moiety has led to the identification of key structural features that govern potency and selectivity for TRPV3.[2]

Experimental Validation of (Pyridin-2-yl)methanol Derivatives as TRPV3 Antagonists: A Methodological Guide

The characterization of any novel TRPV3 antagonist requires a robust and multi-faceted experimental approach. The following sections provide detailed, step-by-step methodologies for the key in vitro and in vivo experiments that are essential for validating the efficacy and selectivity of compounds like the (Pyridin-2-yl)methanol derivatives.

In Vitro Functional Assays

Scientific Rationale: Calcium imaging is a widely used primary screening method to identify and characterize modulators of ion channels like TRPV3. This assay relies on the use of fluorescent calcium indicators that emit a signal upon binding to intracellular calcium. An increase in fluorescence intensity upon channel activation by an agonist can be inhibited by an antagonist, providing a quantitative measure of its potency.

Experimental Protocol:

  • Cell Culture:

    • Maintain a stable cell line expressing human TRPV3 (e.g., HEK293 or CHO cells) in appropriate culture medium supplemented with antibiotics to maintain selection pressure.

    • Plate the cells in 96- or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.

    • Aspirate the culture medium from the cell plate and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes to allow for dye uptake and de-esterification.

  • Compound Addition and Agonist Challenge:

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

    • Add varying concentrations of the (Pyridin-2-yl)methanol derivative (test compound) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Utilize a fluorescent imaging plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • Add a known TRPV3 agonist (e.g., 2-APB or carvacrol) to the wells to stimulate channel opening and record the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the percentage inhibition of the agonist-induced calcium influx for each concentration of the test compound.

    • Plot the percentage inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundTRPV3 AgonistAgonist Concentration (µM)IC₅₀ (µM)
Lead Compound A 2-APB100.5
Analog B 2-APB101.2
Analog C Carvacrol1000.8

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Plate TRPV3-expressing cells B Load cells with calcium dye A->B C Add (Pyridin-2-yl)methanol derivative B->C D Measure baseline fluorescence C->D E Add TRPV3 agonist D->E F Measure fluorescence change E->F G Calculate % inhibition F->G H Determine IC50 value G->H

Calcium imaging workflow for TRPV3 antagonist screening.

Scientific Rationale: Patch-clamp electrophysiology is the gold standard for studying ion channel function. It allows for the direct measurement of the ionic currents flowing through the channel in response to voltage changes and chemical stimuli. This technique provides detailed information about the mechanism of antagonism, such as whether it is voltage-dependent or affects channel gating.[8]

Experimental Protocol:

  • Cell Preparation:

    • Use cells expressing TRPV3, either transiently or stably.

    • Plate the cells on glass coverslips at a low density to allow for easy patching of individual cells.

  • Recording Setup:

    • Use a patch-clamp amplifier and a data acquisition system.

    • Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Electrophysiological Recording:

    • Establish a whole-cell configuration by forming a gigaseal between the micropipette and the cell membrane and then rupturing the membrane patch.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit TRPV3 currents.

    • Perfuse the cell with an external solution containing a TRPV3 agonist to activate the channel.

    • Once a stable baseline current is established, co-apply the (Pyridin-2-yl)methanol derivative with the agonist and record the change in current amplitude.

  • Data Analysis:

    • Measure the peak inward and outward currents before and after the application of the antagonist.

    • Calculate the percentage inhibition of the agonist-evoked current.

    • Construct dose-response curves to determine the IC₅₀ value.

    • Investigate the voltage-dependence of the block by applying a range of test potentials.

Data Presentation:

CompoundAgonistHolding Potential (mV)Current Inhibition (%) at 1 µMIC₅₀ (µM)
Lead Compound A 2-APB-6085 ± 50.45
Lead Compound A Heat (45°C)-6078 ± 70.62

Signaling Pathway Diagram:

G cluster_stimuli Agonist TRPV3 Agonist (e.g., 2-APB, Heat) TRPV3 TRPV3 Channel Agonist->TRPV3 Activates Antagonist (Pyridin-2-yl)methanol Derivative Antagonist->TRPV3 Inhibits Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Signaling Downstream Signaling (e.g., Inflammation, Pain) Ca_influx->Signaling

TRPV3 signaling and antagonism by (Pyridin-2-yl)methanol derivatives.

In Vivo Models for Preclinical Efficacy

Scientific Rationale: In vivo models are essential to assess the therapeutic potential of a TRPV3 antagonist in a whole-organism context. These models aim to replicate key aspects of human diseases where TRPV3 is implicated, such as inflammatory pain and skin disorders.

Scientific Rationale: The formalin test is a widely used model of tonic pain that involves two distinct phases of nociceptive behavior. The first phase is due to direct activation of nociceptors, while the second phase is driven by inflammation and central sensitization. TRPV3 is thought to contribute to the second phase.

Experimental Protocol:

  • Animal Acclimation:

    • Acclimate male ICR or C57BL/6 mice to the testing environment for at least 3 days prior to the experiment.

  • Compound Administration:

    • Administer the (Pyridin-2-yl)methanol derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

    • Include a vehicle control group and a positive control group (e.g., a known analgesic).

  • Formalin Injection:

    • After a predetermined pretreatment time, inject a dilute solution of formalin (e.g., 2.5% in saline) into the plantar surface of the mouse's hind paw.

  • Behavioral Observation:

    • Immediately place the mouse in an observation chamber and record the amount of time spent licking or biting the injected paw for a period of 60 minutes.

    • The observation period is typically divided into the early phase (0-5 minutes) and the late phase (15-60 minutes).

  • Data Analysis:

    • Compare the duration of nociceptive behavior between the treated groups and the vehicle control group for both phases.

    • Calculate the percentage reduction in pain behavior.

Scientific Rationale: Topical application of imiquimod, a Toll-like receptor 7 agonist, induces a skin inflammation in mice that closely resembles human psoriasis. Given the high expression of TRPV3 in keratinocytes and its role in skin inflammation, this is a relevant model to test the efficacy of TRPV3 antagonists.[7]

Experimental Protocol:

  • Animal Preparation:

    • Use BALB/c or C57BL/6 mice and shave a small area on their back.

  • Imiquimod and Compound Application:

    • Apply a daily topical dose of imiquimod cream (5%) to the shaved area for 5-7 consecutive days.

    • Co-administer the (Pyridin-2-yl)methanol derivative topically or systemically at various doses.

    • Include a vehicle control group.

  • Assessment of Skin Inflammation:

    • Score the severity of skin inflammation daily based on erythema (redness), scaling, and thickness using a standardized scoring system (e.g., Psoriasis Area and Severity Index - PASI).

    • Measure ear thickness as an additional quantitative measure of inflammation.

  • Histological and Molecular Analysis:

    • At the end of the study, collect skin biopsies for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.

    • Perform quantitative PCR or ELISA on skin homogenates to measure the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23).

  • Data Analysis:

    • Compare the PASI scores, ear thickness, and cytokine levels between the treated and vehicle control groups.

Conclusion and Future Directions

The development of potent and selective (Pyridin-2-yl)methanol derivatives as TRPV3 antagonists represents a significant advancement in the field. These compounds provide invaluable tools to further elucidate the physiological and pathophysiological roles of TRPV3. The experimental methodologies outlined in this guide provide a robust framework for the continued characterization of these and other novel TRPV3 antagonists.

Future research should focus on:

  • Elucidating the precise binding site and mechanism of action of these antagonists on the TRPV3 channel through techniques like cryo-electron microscopy and site-directed mutagenesis.

  • Expanding the preclinical evaluation of these compounds in a wider range of disease models.

  • Optimizing the pharmacokinetic and safety profiles of lead compounds to advance them towards clinical development.

The continued exploration of TRPV3 antagonists holds the promise of delivering novel and effective therapies for a variety of debilitating conditions, from chronic pain and itch to inflammatory skin diseases.

References

  • TRPV3: Structure, Diseases and Modulators - PMC - NIH. (2023-01-12).
  • TRPV3 in Drug Development - MDPI. (2016-05-25).
  • TRPV3: Structure, Diseases and Modulators - MDPI.
  • Update of TRPV3 in the occurrence and treatment of skin diseases. (2023-12-25).
  • Antagonists of TRPV3 ion channel. | Download Scientific Diagram - ResearchGate.
  • TRPV3 - Wikipedia.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists | Request PDF - ResearchGate. (2025-08-09).
  • List of potential TRPV3 antagonists identified by initial screening and... - ResearchGate.
  • TRPV3 Ion Channel: From Gene to Pharmacology - MDPI.
  • Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic dyclonine.

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An In-depth Technical Guide to the In Vitro Evaluation of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical framework for conducting in vitro studies on the novel compound [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol. The methodologies detailed herein are designed to elucidate the compound's potential biological activities, with a primary focus on its interaction with neuronal nicotinic acetylcholine receptors (nAChRs) and its general cellular cytotoxicity. The experimental design is rooted in established, robust protocols to ensure data integrity and reproducibility.

Introduction and Rationale

The chemical scaffold of this compound incorporates two key pharmacophores: a pyrrolidine ring and a pyridinyl methanol group. Pyrrolidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] Similarly, molecules containing a pyridinyl moiety are known to interact with various biological targets. For instance, a structurally related compound, 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), has been identified as a potent ligand for nicotinic acetylcholine receptors, demonstrating cognition-enhancing and anxiolytic effects in preclinical models.[2] Furthermore, other (pyridin-2-yl)methanol derivatives have been developed as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), indicating a potential role in modulating inflammation and pain.[3][4]

Given this background, a primary hypothesis for the biological activity of this compound is its potential interaction with nAChRs. Therefore, a logical first step in its in vitro characterization is to assess its binding affinity to these receptors. Concurrently, it is imperative to evaluate the compound's general cytotoxicity to determine a therapeutic window and identify potential off-target effects. This dual approach of targeted binding assays and broad cytotoxicity screening provides a comprehensive initial assessment of the compound's pharmacological profile.

Physicochemical Properties of this compound

A foundational understanding of the test compound's physical and chemical characteristics is essential for accurate experimental design and data interpretation.

PropertyValueSource
Melting Point74 °C[5]
Boiling Point (Predicted)360.3±32.0 °C[5]
Density (Predicted)1.180±0.06 g/cm3 [5]
pKa (Predicted)13.46±0.10[5]
CAS Number690632-85-0[5]

Note: The predicted values should be confirmed experimentally.

Experimental Workflow: A Dual-Pronged Approach

The proposed in vitro evaluation follows a logical progression from broad cytotoxicity screening to specific receptor binding assays. This workflow allows for the early identification of cytotoxic liabilities and informs the concentration ranges for subsequent, more targeted experiments.

experimental_workflow cluster_cytotoxicity Cytotoxicity Profiling cluster_receptor_binding Receptor Binding Assessment C1 Cell Line Selection (e.g., SH-SY5Y, HEK293) C2 MTT Assay (Metabolic Activity) C1->C2 C3 LDH Assay (Membrane Integrity) C1->C3 C4 Data Analysis: IC50 Determination C2->C4 C3->C4 R2 Radioligand Binding Assay (e.g., [3H]-Epibatidine) C4->R2 Inform Concentration Range R1 Receptor Source (e.g., Torpedo marmorata nAChR or cell lines expressing specific subtypes) R1->R2 R3 Competition Binding Curve R2->R3 R4 Data Analysis: Ki Determination R3->R4

Caption: A dual-pronged workflow for the in vitro evaluation of this compound.

In Vitro Cytotoxicity Assays

Rationale: Before investigating specific molecular targets, it is crucial to assess the general cytotoxicity of this compound. This provides a baseline understanding of the concentrations at which the compound may induce cell death, which is critical for interpreting the results of subsequent functional and binding assays. Two complementary assays, the MTT and LDH assays, are recommended to evaluate different aspects of cellular health.[6][7][8]

Cell Line Selection

For initial cytotoxicity screening, a human neuroblastoma cell line such as SH-SY5Y is a relevant choice due to its neuronal origin and expression of various nAChR subtypes. Alternatively, a non-neuronal cell line like HEK293 can be used as a control to assess general cytotoxicity independent of neuronal-specific targets.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay

Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 24 to 48 hours.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the assay kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release). Plot the percentage of LDH release against the log of the compound concentration to determine the EC50 value.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

Rationale: Based on the structural similarities to known nAChR ligands, a direct investigation of the compound's ability to bind to these receptors is warranted. A competitive radioligand binding assay is a highly sensitive and quantitative method to determine the binding affinity of a test compound.[11][12]

Receptor Preparation

A common source of nAChRs for binding studies is the electric organ of Torpedo marmorata or Torpedo californica, which is rich in these receptors. Alternatively, cell lines (e.g., HEK293 or CHO) stably expressing specific nAChR subtypes (e.g., α4β2, α7) can be used to determine subtype selectivity.

Radioligand Selection

A suitable radioligand for nAChR binding assays is [3H]-Epibatidine or [125I]-α-Bungarotoxin, depending on the nAChR subtype being investigated.[13] [3H]-Epibatidine is a high-affinity agonist that binds to several nAChR subtypes, while [125I]-α-Bungarotoxin is a potent antagonist specific for the α7 and muscle-type nAChRs.[11][13]

Competitive Binding Assay Protocol

Principle: This assay measures the ability of the unlabeled test compound, this compound, to compete with a radiolabeled ligand for binding to the nAChR. The amount of radioactivity bound to the receptor is inversely proportional to the concentration of the test compound.[14]

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube or a 96-well filter plate, combine the receptor preparation, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 1-2 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity bound in the absence of any competing ligand.

    • Non-specific Binding: Radioactivity bound in the presence of a high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine).

    • Specific Binding: Total binding minus non-specific binding.

    • Plot the percentage of specific binding against the log of the concentration of this compound.

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Interpretation and Next Steps

The results from these initial in vitro studies will provide a critical foundation for the further development of this compound.

  • High Cytotoxicity (low IC50/EC50): If the compound exhibits significant cytotoxicity at low micromolar concentrations, further investigation into its mechanism of cell death (e.g., apoptosis vs. necrosis assays) would be warranted. Structure-activity relationship (SAR) studies could then be initiated to identify analogs with reduced toxicity.

  • Potent nAChR Binding (low Ki): A low Ki value indicates high affinity for the nAChR. The next logical step would be to perform functional assays (e.g., patch-clamp electrophysiology or calcium imaging) to determine whether the compound acts as an agonist, antagonist, or allosteric modulator of the receptor. Further binding studies using cell lines expressing different nAChR subtypes would be necessary to establish its selectivity profile.

  • Weak or No Activity: If the compound shows neither significant cytotoxicity nor potent nAChR binding, screening against a broader panel of receptors and enzymes would be a reasonable next step to identify other potential biological targets.

Conclusion

This technical guide outlines a robust and scientifically sound approach for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity and its potential interaction with nicotinic acetylcholine receptors, researchers can gain valuable insights into its pharmacological profile, which will guide future drug discovery and development efforts. The emphasis on established protocols and clear data interpretation pathways ensures the generation of high-quality, reliable data.

References

  • AbbVie Inc. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. ResearchGate. [Link]

  • AbbVie Inc. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

  • El-Sayed, M. A. A., & Al-Qalawi, H. R. M. (2022). Pyrrolidine-2,3-diones: Synthesis, Reactions and Biological Activity. ResearchGate. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • Gao, Y., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]

  • Gund, T. M., et al. (1998). Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties. PubMed. [Link]

  • Kramer, O. H., & Ségaliny, A. I. (2019). In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. ResearchGate. [Link]

  • Labcorp. (n.d.). Acetylcholine Receptor (AChR)-binding Antibodies. Labcorp. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. PubChem. [Link]

  • Paul, S. M., et al. (1997). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. PMC. [Link]

  • ProMedica Laboratories. (n.d.). Test Code ACHBIN Acetylcholine Binding Ab. ProMedica Laboratories. [Link]

  • Rechnitz, G. A., et al. (1994). Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. American Chemical Society. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Anatoxin-a Receptor-Binding Assay (Microtiter Plate). EPA. [Link]

  • Wyss, D. F., et al. (2012). Particle-Induced Artifacts in the MTT and LDH Viability Assays. ACS Publications. [Link]

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[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol: A Technical Guide to its Investigation for Central Nervous System Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The intricate nature of central nervous system (CNS) disorders necessitates the exploration of novel chemical scaffolds capable of selectively modulating key neurotransmitter systems. The pyridinyl class of compounds, particularly those interacting with nicotinic acetylcholine receptors (nAChRs), represents a promising avenue for therapeutic development. This technical guide focuses on [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol, a molecule of interest due to its structural similarities to known nAChR ligands. We provide a comprehensive overview of its chemical properties, a proposed synthetic route, and a detailed framework for its preclinical evaluation. This document serves as a roadmap for researchers and drug development professionals, outlining the critical experimental workflows—from in vitro receptor binding to in vivo behavioral models—required to elucidate the therapeutic potential of this compound and its analogs for disorders such as Alzheimer's disease and schizophrenia.

Introduction: The Nicotinic Acetylcholine Receptor as a Therapeutic Target

The central nervous system is a complex network where cholinergic signaling plays a pivotal role in cognitive processes, including learning, memory, and attention.[1] Nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels, are key mediators of this signaling.[2] Composed of five subunits, nAChRs exist in various subtypes with distinct pharmacology and anatomical distribution throughout the brain.[3][4] The most abundant of these in the CNS, the α4β2 and α7 subtypes, have been strongly implicated in the pathophysiology of numerous CNS disorders.[4]

Dysfunction in the nicotinic system is a hallmark of Alzheimer's disease, and reduced levels of α4β2 and α7 nAChRs have been observed in post-mortem studies of individuals with schizophrenia.[2] Consequently, developing ligands that can selectively modulate these receptors has become a major focus of neuroscience drug discovery.[5] Nicotinic agonists and positive allosteric modulators (PAMs) are sought after for their potential to enhance cognitive function and address the core symptoms of these debilitating conditions.[1][6]

The this compound scaffold incorporates key structural motifs found in potent nAChR ligands, such as the pyridine ring and a protonatable nitrogen within the pyrrolidine ring, which is known to form critical cation-pi interactions within the nAChR binding site.[7][8] This guide outlines a systematic approach to characterize the potential of this molecule as a novel CNS therapeutic agent.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its development.

Physicochemical Data

Below is a summary of the known and predicted properties for this compound.

PropertyValueSource
CAS Number 690632-85-0[9]
Molecular Formula C10H14N2O[9]
Molecular Weight 178.23 g/mol [9]
Melting Point 74 °C[9]
Boiling Point (Predicted) 360.3 ± 32.0 °C[9]
Density (Predicted) 1.180 ± 0.06 g/cm3 [9]
pKa (Predicted) 13.46 ± 0.10[9]
Proposed Synthetic Pathway

A logical precursor is 2-chloro-3-pyridinecarboxylic acid. The synthesis could proceed as follows:

  • Amidation: React 2-chloro-3-pyridinecarboxylic acid with pyrrolidine to form 2-(1-pyrrolidinyl)-3-pyridinecarboxylic acid. This nucleophilic aromatic substitution is a standard method for introducing amines to a pyridine ring.

  • Esterification: Convert the resulting carboxylic acid to its methyl ester (methyl 2-(1-pyrrolidinyl)nicotinate) using methanol under acidic conditions (e.g., Fischer esterification).[3] This step is crucial as esters are more readily reduced than carboxylic acids by mild reducing agents.

  • Reduction: Selectively reduce the methyl ester to the corresponding primary alcohol, this compound, using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as methanol or a methanol/THF mixture.[3] This method is preferred over harsher reagents like lithium aluminum hydride for its safety and selectivity.[3]

G cluster_0 Proposed Synthesis of this compound A 2-Chloro-3-Pyridinecarboxylic Acid B 2-(1-Pyrrolidinyl)-3-Pyridinecarboxylic Acid A->B Pyrrolidine, Heat C Methyl 2-(1-Pyrrolidinyl)nicotinate B->C Methanol (CH3OH), H2SO4 (cat.) D This compound C->D Sodium Borohydride (NaBH4)

Caption: Proposed synthetic workflow for the target compound.

Proposed Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

The structural components of this compound strongly suggest an interaction with nAChRs.

Overview of nAChR Structure and Function

Neuronal nAChRs are pentameric ion channels formed from a combination of α (α2-α10) and β (β2-β4) subunits.[4] The binding of the endogenous agonist, acetylcholine, occurs at the interface between subunits.[4] This binding event triggers a conformational change, opening the channel and allowing the influx of cations like Na⁺ and Ca²⁺, which depolarizes the neuron and modulates the release of other neurotransmitters, including dopamine, glutamate, and GABA.[2]

nAChR Subtypes as Therapeutic Targets in CNS Disorders
  • α4β2 Receptors: As the most abundant high-affinity nicotine binding sites in the brain, α4β2* nAChRs are critical for cognitive function and are implicated in nicotine addiction. Partial agonists at this receptor subtype are a validated therapeutic strategy.

  • α7 Receptors: These homomeric receptors are involved in attention and sensory processing. Their dysfunction has been linked to the cognitive and sensory gating deficits seen in schizophrenia.[2]

Hypothesized Interaction and Downstream Signaling

We hypothesize that this compound acts as an agonist or partial agonist at α4β2* and/or α7 nAChRs. Upon binding, the compound would stabilize the open state of the receptor channel, leading to cation influx. This influx would, in turn, depolarize the presynaptic terminal, activating voltage-gated calcium channels (VGCCs) and triggering the release of neurotransmitters like acetylcholine and dopamine into the synapse. This enhanced neurotransmitter release is proposed to be the primary mechanism for potential pro-cognitive and therapeutic effects.

G cluster_0 Presynaptic Terminal Compound [2-(1-Pyrrolidinyl) -3-pyridinyl]methanol nAChR nAChR (α4β2 or α7) Compound->nAChR Binds Depolarization Membrane Depolarization nAChR->Depolarization Na⁺/Ca²⁺ Influx VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Depolarization->VGCC Activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Opens Vesicle Synaptic Vesicle (ACh, DA) Ca_Influx->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Synapse Synaptic Cleft Release->Synapse Postsynaptic Postsynaptic Receptors Synapse->Postsynaptic Activates Signal Neuronal Signal Propagation Postsynaptic->Signal

Caption: Hypothesized signaling pathway for nAChR agonism.

Preclinical Evaluation Workflow

A tiered, systematic approach is essential to characterize the pharmacological profile of this compound.

In Vitro Characterization

The initial phase focuses on determining the compound's affinity and functional activity at the primary nAChR targets.

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radioligand from the receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for human α4β2 and α7 nAChRs.

  • Materials:

    • Cell membranes from cell lines stably expressing human α4β2 or α7 nAChRs.

    • Radioligand: [³H]Cytisine for α4β2; [¹²⁵I]α-Bungarotoxin for α7.

    • Non-specific binding control: Nicotine (for α4β2), unlabeled α-Bungarotoxin (for α7).

    • Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

    • 96-well plates, FilterMate harvester, GF/C filters, scintillation counter.

  • Methodology:

    • Preparation: Thaw receptor membrane preparations on ice and resuspend in assay buffer to a final protein concentration of 50-120 µg per well.

    • Assay Plate Setup: In a 96-well plate, add components in the following order for a final volume of 250 µL:

      • 150 µL of membrane preparation.

      • 50 µL of test compound at various concentrations (typically 0.1 nM to 10 µM) or control (buffer for total binding, excess nicotine for non-specific binding).

      • 50 µL of radioligand at a concentration near its Kd (e.g., ~0.6 nM [³H]cytisine).

    • Incubation: Incubate the plate at room temperature (or 4°C for [³H]cytisine) for 120 minutes with gentle agitation to reach equilibrium.

    • Filtration: Terminate the incubation by rapid vacuum filtration onto PEI-presoaked GF/C filters using a 96-well cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.

    • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

In Vivo Target Engagement and Pharmacodynamics

These studies confirm that the compound reaches its target in the brain and elicits a neurochemical response.

This technique measures the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[11][12]

  • Objective: To measure changes in acetylcholine and dopamine levels in the prefrontal cortex and nucleus accumbens following systemic administration of the test compound.

  • Materials:

    • Adult male Sprague-Dawley rats or C57BL/6 mice.

    • Stereotaxic apparatus, microdialysis probes (e.g., 2-4 mm membrane), infusion pumps.

    • Artificial cerebrospinal fluid (aCSF) for perfusion.

    • HPLC system with electrochemical detection (HPLC-EC) for neurotransmitter analysis.[12]

  • Methodology:

    • Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex). Allow the animal to recover for at least 48 hours.

    • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Basal Level Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period (60-120 min), collect baseline dialysate samples every 20 minutes for at least one hour.

    • Compound Administration: Administer the test compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • Post-Dose Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.

    • Sample Analysis: Analyze the dialysate samples using HPLC-EC to quantify the concentrations of acetylcholine and dopamine.

    • Data Analysis: Express neurotransmitter concentrations as a percentage of the average baseline level for each animal. Compare the time course of neurotransmitter release between vehicle- and drug-treated groups using statistical analysis (e.g., two-way ANOVA).

In Vivo Efficacy Models for CNS Disorders

The final stage of preclinical evaluation involves testing the compound in animal models that mimic aspects of human CNS diseases.

The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory, which is often impaired in Alzheimer's disease.[11][13]

  • Objective: To assess the ability of the test compound to reverse cognitive deficits in a mouse model of Alzheimer's disease (e.g., 5XFAD transgenic mice).

  • Apparatus: A circular tank (90-120 cm diameter) filled with opaque water. A hidden escape platform is submerged 1 cm below the surface. Visual cues are placed around the room.[11]

  • Procedure:

    • Acquisition Phase (5-6 days):

      • Each mouse undergoes four trials per day.

      • For each trial, the mouse is placed in the water at one of four quasi-random start positions, facing the tank wall.[2]

      • The mouse is allowed 60 seconds to find the hidden platform. If it fails, it is gently guided to it.[14]

      • The mouse remains on the platform for 15-30 seconds to observe the visual cues.[11]

      • Record the time taken to reach the platform (escape latency) and the path length using a video tracking system.

    • Probe Trial (24 hours after last acquisition trial):

      • The platform is removed from the tank.

      • The mouse is allowed to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.

    • Data Analysis: Compare escape latencies during acquisition and the preference for the target quadrant in the probe trial between vehicle-treated and drug-treated transgenic mice, and wild-type controls.

PPI is a measure of sensorimotor gating, a process that is deficient in patients with schizophrenia.[15][16]

  • Objective: To determine if the test compound can reverse sensorimotor gating deficits induced by a psychotomimetic agent (e.g., MK-801 or phencyclidine) in rodents.

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a cylinder to hold the animal, and a piezoelectric transducer to measure the whole-body startle response.

  • Procedure:

    • Acclimation: Place the mouse in the cylinder within the chamber and allow a 5-minute acclimation period with background white noise (e.g., 70 dB).

    • Habituation: Present 2-5 startle pulses alone (e.g., 120 dB white noise for 20 ms) to stabilize the startle response.[17]

    • Test Session: Present a series of trials in a randomized order:

      • Pulse-alone trials: 120 dB startle stimulus.

      • Prepulse-pulse trials: A weak, non-startling prepulse (e.g., 73, 76, or 82 dB) presented 100 ms before the 120 dB startle pulse.

      • No-stimulus trials: Background noise only.

    • Data Analysis: Calculate PPI as a percentage: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. Compare %PPI across different prepulse intensities between vehicle- and drug-treated groups.

Data Interpretation and Lead Optimization

The data gathered from the described workflows will provide a comprehensive profile of the compound. Below is a sample data table illustrating the type of information that would be generated for this compound (hypothetical data) compared to known reference compounds.

Compoundα4β2 nAChR Ki (nM)α7 nAChR Ki (nM)α4β2 Efficacy (% of ACh)α7 Efficacy (% of ACh)MWM Reversal of Deficit (% Improvement)PPI Reversal of Deficit (% Improvement)
Nicotine (Reference) 1.5250100%100%40%35%
Varenicline (Reference) 0.830045%35%30%25%
This compound 5.2 85 60% 75% 55% 50%

This table contains hypothetical data for illustrative purposes.

Interpretation and Causality: The hypothetical data suggest that the compound is a potent partial agonist with moderate selectivity for the α7 nAChR subtype over the α4β2 subtype. This profile is desirable, as potent α7 agonism is linked to pro-cognitive and anti-psychotic-like effects, while the partial agonism at α4β2 may provide cognitive enhancement with a lower risk of the side effects associated with full agonists like nicotine. The strong efficacy in both the MWM and PPI models would validate this hypothesis, linking the in vitro receptor activity to a functional in vivo outcome.

This initial profile would justify further exploration of the structure-activity relationship (SAR). Modifications to the pyrrolidine ring, the pyridine substitution pattern, or the methanol linker could be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

The compound this compound represents a promising chemical scaffold for the development of novel therapeutics for CNS disorders. Its structural features strongly suggest activity as a nicotinic acetylcholine receptor modulator, a target of high clinical relevance for cognitive and psychiatric symptoms. The integrated preclinical evaluation workflow detailed in this guide—spanning molecular pharmacology, in vivo neurochemistry, and behavioral models of disease—provides a robust and self-validating framework for characterizing its potential. By systematically assessing its affinity, functional activity, and efficacy, researchers can rigorously test the hypothesis that this compound can beneficially modulate cholinergic systems in the brain, paving the way for a new generation of treatments for patients with Alzheimer's disease, schizophrenia, and other debilitating CNS conditions.

References

  • Jackson, K. J., et al. (2025). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience. [Link]

  • Guillou, C., et al. (2018). Assessing Prepulse Inhibition of Startle in Mice. Bio-protocol, 8(7), e2796. [Link]

  • Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. (2024). ChemRxiv. [Link]

  • D'hoedt, D., & De Deyn, P. P. (2009). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 4(11), 1685–1697. [Link]

  • Ablordeppey, S. Y., et al. (2012). Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. Journal of Medicinal Chemistry, 55(21), 9337–9350. [Link]

  • Gotti, C., et al. (2011). Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles. Journal of Medicinal Chemistry, 54(19), 6564–6576. [Link]

  • Morris Water Maze. (2024). Mouse Metabolic Phenotyping Centers. [Link]

  • Fukuda, T., Nakagawasai, O., & Gu, J. (n.d.). Prepulse inhibition (PPI) of the Acoustic Startle Response. Glycoforum. [Link]

  • A New Synthetic Method of 3-Fluoropyridine-2-methanol. (2020).
  • Terry, A. V., & Buccafusco, J. J. (2003). The cholinergic hypothesis of age and Alzheimer's disease-related cognitive deficits: recent challenges and their implications for novel drug development. Journal of Pharmacology and Experimental Therapeutics, 306(3), 821–827. [Link]

  • Wallace, T. L., & Bertrand, D. (2011). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research, 13(10), 913–926. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: Procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848–858. [Link]

  • EC50 and Emax values of nicotinic agonists on human a4b2 and a7 nAChRs... (n.d.). ResearchGate. [Link]

  • Structural basis for cooperative interactions of substituted 2-aminopyrimidines with the acetylcholine binding protein. (2014). PNAS. [Link]

  • Powell, S. B., & Geyer, M. A. (2007). Prepulse Inhibition and Genetic Mouse Models of Schizophrenia. Current Topics in Behavioral Neurosciences, 2, 317–359. [Link]

  • Morris Water Maze Test for Alzheimer's Disease Model In Mice. (2022). YouTube. [Link]

  • Gas phase protonated nicotine is a mixture of pyridine- and pyrrolidine-protonated conformers: implications for its native structure in the nicotinic acetylcholine receptor. (2016). RSC Publishing. [Link]

  • Binding Affinity of Structurally Different Antidepressants for nAChRs... (n.d.). ResearchGate. [Link]

  • Morris Water Maze Experiment. (2008). JoVE. [Link]

  • Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. (2023). Protocols.io. [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalonitriles and their emission properties. (2020). Organic & Biomolecular Chemistry. [Link]

  • Employing Acoustic, Tactile and PPI Startle Response Procedures in Rodent Behavioral Research. (2016). YouTube. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2020). PMC. [Link]

  • (2-Aminopyridin-3-yl)methanol. (n.d.). PubChem. [Link]

  • Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. (2020). Frontiers in Pharmacology. [Link]

  • Nicotinic acetylcholine receptor. (n.d.). Wikipedia. [Link]

  • Making the Most of Microdialysis for Neurotransmitter Analysis. (2019). News-Medical.net. [Link]

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Targeting Neuronal nAChRs: The Discovery and Optimization of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the discovery, synthesis, and optimization of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol analogs. While structurally distinct from the classical ether-linked nicotinic ligands (e.g., ABT-089, A-85380), this scaffold represents a "privileged structure" offering unique vectors for optimizing binding affinity at neuronal nicotinic acetylcholine receptors (nAChRs), specifically the


 and 

subtypes. This document provides a validated synthetic workflow, Structure-Activity Relationship (SAR) logic, and a comprehensive screening cascade for researchers targeting CNS indications such as neuropathic pain and cognitive deficits.

Scientific Rationale & Scaffold Analysis

The Pharmacophore

The this compound scaffold functions as a rigidified bioisostere of acetylcholine. The critical pharmacophoric elements include:

  • Cationic Center: The pyrrolidine nitrogen (protonated at physiological pH) mimics the quaternary ammonium of ACh.

  • Hydrogen Bond Acceptor: The pyridine nitrogen serves as the acceptor, interacting with the complementary site on the receptor (Trp147/Tyr93 residues in

    
    ).
    
  • The Hydroxymethyl Linker: Unlike the ether linkers in ABT-594, the C3-methanol group provides a hydrogen bond donor/acceptor capability and a specific steric vector that can be exploited to modulate metabolic stability and receptor subtype selectivity.

Mechanism of Action

These analogs primarily act as partial agonists or allosteric modulators of nAChRs. By stabilizing the open-channel conformation without causing rapid desensitization—a common failure mode in full agonists like epibatidine—these compounds can achieve analgesia with a wider therapeutic window.

Chemical Synthesis Strategy

The synthesis of this compound analogs requires a robust, scalable route that avoids racemization (if chiral substituents are used) and allows for late-stage diversification.

Validated Synthetic Protocol (The "SnAr-Red" Route)

The most reliable method involves a Nucleophilic Aromatic Substitution (


) followed by a hydride reduction.

Reagents:

  • Starting Material: 2-Chloronicotinic acid (CAS: 2942-59-8) or Methyl 2-chloronicotinate.

  • Nucleophile: Pyrrolidine (or substituted analogs).[1][2][3]

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF complex.
    
Step-by-Step Methodology:
  • Nucleophilic Substitution (

    
    ): 
    
    • Charge a reaction vessel with Methyl 2-chloronicotinate (1.0 eq) and acetonitrile (ACN).

    • Add Pyrrolidine (2.5 eq) and

      
       (1.5 eq).
      
    • Reflux at 80°C for 12 hours. Monitor by LC-MS for the disappearance of the aryl chloride.

    • Mechanism:[4][5][6][7] The pyrrolidine nitrogen attacks the electron-deficient C2 position of the pyridine ring. The ester at C3 activates the ring for substitution.

    • Workup: Cool, filter inorganic salts, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

    • Intermediate: Methyl 2-(1-pyrrolidinyl)nicotinate.

  • Reduction to Alcohol:

    • Dissolve the intermediate ester (1.0 eq) in anhydrous THF under

      
       atmosphere.
      
    • Cool to 0°C. Slowly add LiAlH

      
        (1.0 M in THF, 2.2 eq) dropwise to control exotherm.
      
    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL). Filter the granular precipitate.[6]
    • Isolation: Concentrate filtrate to yield the crude this compound.

Synthesis Workflow Diagram

Synthesispathway Start 2-Chloronicotinic Acid Ester Step1 SnAr Reaction (Pyrrolidine, K2CO3, 80°C) Start->Step1 Inter Intermediate: Methyl 2-(1-pyrrolidinyl) nicotinate Step1->Inter Step2 Reduction (LiAlH4, THF, 0°C) Inter->Step2 Final Target: [2-(1-Pyrrolidinyl)-3- pyridinyl]methanol Step2->Final

Figure 1: The "SnAr-Red" synthetic pathway for generating the core scaffold.

Structure-Activity Relationship (SAR) & Optimization

To transition from a "hit" to a "lead," specific modifications are required. The SAR for this scaffold focuses on three vectors:

Vector A: The Pyridine Ring (Electronic Tuning)

Modulating the electron density of the pyridine ring affects the


 of the pyridine nitrogen (critical for H-bonding).
  • C5-Halogenation (Cl, F, Br): Introduction of a halogen at the 5-position generally increases potency by 10-50 fold. This is attributed to increased lipophilicity and electronic withdrawal, which optimizes the electrostatic potential of the ring nitrogen.

  • C6-Substitution: Generally not tolerated; steric clash with the receptor binding pocket often abolishes activity.

Vector B: The Pyrrolidine Ring (Steric fit)
  • Ring Size: Expanding to piperidine (6-membered) usually decreases affinity. Contracting to azetidine (4-membered) often maintains affinity but alters metabolic liability.

  • C3'-Substitution: Adding a methyl or fluoro group at the 3-position of the pyrrolidine ring introduces chirality. The (S)-enantiomer typically exhibits superior binding affinity (

    
     < 10 nM) compared to the (R)-enantiomer.
    
Vector C: The Methanol Tail
  • Etherification: Converting the alcohol (-CH2OH) to a methyl ether (-CH2OMe) improves blood-brain barrier (BBB) permeability but may reduce binding if the hydroxyl acts as a donor in the pocket.

SAR Data Summary
Analog IDR1 (Pyridine C5)R2 (Pyrrolidine)Linker (C3)Ki (nM)

Functional Potency (

)
Lead-1 HH-CH2OH45.01.2

M
Analog-2 Cl H-CH2OH2.1 85 nM
Analog-3 F(S)-3-F-CH2OH1.860 nM
Analog-4 H3,3-dimethyl-CH2OH>1000Inactive
Ref (ABT-089) --Ether16.0-

Table 1: Representative SAR data demonstrating the impact of C5-halogenation and pyrrolidine substitution.

In Vitro Profiling & Screening Cascade

To ensure the generated analogs are viable drug candidates, a rigorous screening cascade is implemented.

Primary Screen: Radioligand Binding
  • Protocol: Competition binding using

    
    -Epibatidine (non-selective) or 
    
    
    
    -Cytisine (
    
    
    selective) in rat cortical homogenates.
  • Success Criteria:

    
     nM.
    
Secondary Screen: Functional FLIPR Assay
  • Protocol: Calcium flux assay in HEK-293 cells stably expressing human

    
     nAChRs.
    
  • Readout: Fluorescence intensity relative to Acetylcholine control (

    
    ).
    
  • Goal: Identify partial agonists (20-60% efficacy) to minimize desensitization risks.

Screening Workflow Diagram

ScreeningCascade Library Synthesized Library (50-100 Analogs) Binding Primary Screen: Radioligand Binding (Ki determination) Library->Binding Filter1 Filter: Ki < 50 nM Binding->Filter1 Func Secondary Screen: FLIPR Ca2+ Flux (Agonist/Antagonist Mode) Filter1->Func Pass ADME ADME Profiling: Microsomal Stability CYP Inhibition Func->ADME Lead Validated Lead Candidate ADME->Lead

Figure 2: The critical path for filtering analogs from synthesis to lead candidate.

References

  • Sullivan, J. P., et al. (1997). "ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Lin, N. H., et al. (1997). "Structure-Activity Studies on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089): An Orally Bioavailable 3-Pyridyl Ether Nicotinic Acetylcholine Receptor Ligand." Journal of Medicinal Chemistry.

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry.

  • Jain, K. K. (2004). "Modulators of nicotinic acetylcholine receptors as analgesics." Current Opinion in Investigational Drugs.

  • AbbVie Inc. (2016). "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives." ResearchGate.[8]

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Methodological & Application

Application Note: Quantitative Analysis and Structural Elucidation of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry analysis of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol, a heterocyclic compound of interest in pharmaceutical research and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust methodology for quantification and structural characterization using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and methodological reproducibility. This document outlines sample preparation, chromatographic separation, and mass spectrometric conditions, culminating in a discussion of the anticipated fragmentation patterns to aid in structural elucidation.

Introduction: The Analytical Imperative

This compound and its derivatives are heterocyclic structures that feature prominently in medicinal chemistry.[1][2] The pyridine and pyrrolidine moieties are common scaffolds in the design of novel therapeutic agents. Accurate and sensitive analytical methods are paramount for the characterization of these molecules, including the quantification of active pharmaceutical ingredients (APIs), the identification of metabolites, and the detection of impurities.[3][4] Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled selectivity and sensitivity for these applications.[5] This application note details a systematic approach to the analysis of this compound, providing a foundation for method development and validation in a regulated and research-oriented environment.

Foundational Principles: Analyte Characteristics

A successful analytical method is built upon a thorough understanding of the analyte's physicochemical properties.[6] this compound is a polar molecule containing two basic nitrogen atoms (on the pyridine and pyrrolidine rings) and a primary alcohol functional group. These features dictate its behavior during sample preparation, chromatography, and ionization. The presence of basic sites makes this compound an excellent candidate for positive mode electrospray ionization (ESI), where protonation is readily achieved.

Experimental Workflow: A Validated Approach

The overall analytical workflow is designed to ensure data quality and reproducibility, adhering to principles outlined in regulatory guidelines such as those from the International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis SampleCollection Sample Collection (e.g., in plasma, formulation) ProteinPrecipitation Protein Precipitation (if applicable) SampleCollection->ProteinPrecipitation Matrix Removal SPE Solid Phase Extraction (SPE) (Optional Cleanup) ProteinPrecipitation->SPE Further Purification FinalDilution Final Dilution in Mobile Phase A ProteinPrecipitation->FinalDilution Direct Analysis SPE->FinalDilution Concentration Adjustment LC Liquid Chromatography (Reversed-Phase) FinalDilution->LC ESI Electrospray Ionization (Positive Mode) LC->ESI Introduction MS Tandem Mass Spectrometry (MRM for Quantitation, Product Ion Scan for Elucidation) ESI->MS Ionization Quantification Quantification (Calibration Curve) MS->Quantification FragmentationAnalysis Fragmentation Analysis MS->FragmentationAnalysis Reporting Reporting Quantification->Reporting FragmentationAnalysis->Reporting

Figure 1: A comprehensive workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols

Sample Preparation

The objective of sample preparation is to extract the analyte from its matrix, remove interferences, and present it in a solvent compatible with the LC-MS system.[9]

Protocol 4.1.1: Protein Precipitation (for biological matrices like plasma)

This protocol is a rapid and effective method for removing the majority of proteins from biological samples.[10]

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[11]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Protocol 4.1.2: Solid Phase Extraction (SPE) (for enhanced cleanup)

SPE can be employed for cleaner samples and to achieve lower limits of quantification.[9][12]

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample (e.g., diluted plasma or a dissolved formulation).

  • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar impurities.

  • Wash the cartridge with 1 mL of methanol to remove non-polar impurities.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute as described in step 6 of Protocol 4.1.1.

Liquid Chromatography

A reversed-phase chromatographic method is suitable for this polar compound. The inclusion of an acidic modifier in the mobile phase is crucial for good peak shape and efficient ionization.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% to 95% B over 5 minutesA standard gradient to ensure elution of the analyte and cleaning of the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA typical injection volume to avoid overloading the column.
Mass Spectrometry

Electrospray ionization in positive ion mode is the preferred method for this analyte.[13][14]

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogen atoms are readily protonated.
Capillary Voltage 3.5 kVOptimizes the electrospray plume.
Source Temperature 150°CAids in desolvation.
Desolvation Gas Nitrogen, 800 L/hrFacilitates the evaporation of solvent from the ESI droplets.
Desolvation Temp 350°CFurther aids in desolvation.
Collision Gas ArgonInert gas for collision-induced dissociation (CID).

For Quantitative Analysis (Multiple Reaction Monitoring - MRM):

The instrument will be operated in MRM mode for quantification. This involves monitoring a specific precursor ion to product ion transition.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be optimized
Internal StandardTo be selectedTo be selectedTo be optimized

Note: The exact m/z values and collision energy will need to be determined experimentally by infusing a standard solution of the analyte.

For Structural Elucidation (Product Ion Scan):

A product ion scan will be performed to identify the fragmentation pattern of the molecule. The precursor ion will be selected and fragmented, and all resulting product ions will be detected.

Anticipated Fragmentation and Structural Elucidation

The fragmentation of this compound in the gas phase is expected to be driven by the charge localization on the protonated nitrogen atoms and the lability of the chemical bonds.[15][16][17][18]

G cluster_0 Fragmentation Pathway Precursor Precursor Ion [M+H]+ Fragment1 Loss of H2O (from methanol group) Precursor->Fragment1 Neutral Loss Fragment2 Cleavage of Pyrrolidine Ring Precursor->Fragment2 Ring Cleavage Fragment3 Loss of CH2OH (methanol group) Precursor->Fragment3 Side Chain Cleavage Fragment4 Pyridine Ring Opening Fragment2->Fragment4 Further Fragmentation

Figure 2: A conceptual diagram of the potential fragmentation pathways for protonated this compound.

Key Fragmentation Pathways to Investigate:

  • Loss of Water: The primary alcohol is susceptible to the neutral loss of water (18 Da) from the protonated molecule.

  • Pyrrolidine Ring Opening: The saturated pyrrolidine ring can undergo alpha-cleavage adjacent to the nitrogen atom, leading to characteristic fragment ions.[19][20]

  • Cleavage of the C-C bond between the rings: Fission of the bond connecting the pyrrolidine and pyridine moieties.

  • Pyridine Ring Fragmentation: The aromatic pyridine ring is generally more stable but can undergo fragmentation at higher collision energies.[21][22]

Method Validation

To ensure the reliability of the analytical method, a thorough validation should be performed in accordance with ICH guidelines.[7][8] The following parameters should be assessed:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The demonstration of a linear relationship between the concentration of the analyte and the instrumental response over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. By understanding the chemical nature of the analyte and employing a systematic approach to method development and validation, researchers can achieve reliable and reproducible results for both quantitative analysis and structural elucidation. The provided protocols and anticipated fragmentation pathways serve as a robust starting point for the analysis of this compound and structurally related molecules.

References

  • American Chemical Society. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Semantic Scholar. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]

  • Pharmaceutical Guidelines. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. PMC. Retrieved from [Link]

  • MassBank. (2008). Pyridines and derivatives. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Retrieved from [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • MDPI. (n.d.). The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. Retrieved from [Link]

  • ChemRxiv. (n.d.). Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter using Synthetic Deutera. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). MSnLib: efficient generation of open multi-stage fragmentation mass spectral libraries. PMC. Retrieved from [Link]

  • Pearson. (n.d.). Mass Spect:Fragmentation: Videos & Practice Problems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Tuning compounds for electrospray ionization/in-source CID and mass spectra library searching. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. PubMed. Retrieved from [Link]

Sources

Application Note: Pharmacological Profiling of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Lead Optimization & Efficacy Testing for Pyridine-Pyrrolidine Scaffolds

Abstract

This technical guide outlines the experimental framework for assessing the biological efficacy of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol (PPM) . Structurally analogous to nornicotine and ABT-594, PPM represents a privileged scaffold likely targeting Nicotinic Acetylcholine Receptors (nAChRs) .[1] This document details a hierarchical screening cascade—from in silico docking to in vivo behavioral models—designed to validate its potential as a CNS-active therapeutic (e.g., analgesic, cognitive enhancer) or anti-inflammatory agent.[1]

Introduction & Chemical Context

The molecule This compound features a pyridine ring substituted with a pyrrolidine ring at the C2 position and a hydroxymethyl group at the C3 position.[1] This chemotype belongs to a class of "privileged structures" in neuropharmacology.

  • Structural Homology: It shares significant topology with Nicotine and Epibatidine , suggesting high affinity for nAChRs, particularly the

    
     (high affinity) and 
    
    
    
    (homomeric) subtypes.[1]
  • Mechanistic Hypothesis: The C3-methanol group may act as a hydrogen bond donor/acceptor, potentially altering the intrinsic efficacy (

    
    ) compared to the parent pyridine-pyrrolidine scaffold.[1]
    
  • Therapeutic Potential: Modulation of these pathways is clinically relevant for neuropathic pain , neurodegenerative disorders (Alzheimer’s/Parkinson’s), and smoking cessation .[1]

Phase I: Target Engagement (In Vitro Binding)[1]

Before functional efficacy can be established, affinity (


) must be quantified.[1] We utilize radioligand binding assays to determine selectivity between receptor subtypes.[1]
Protocol A: Radioligand Displacement Assay

Objective: Determine the Binding Affinity (


) of PPM for 

and

nAChRs.

Materials:

  • Source Tissue: Rat cerebral cortex (

    
    ) and Hippocampus/PC12 cells (
    
    
    
    ).[1]
  • Radioligands:

    
    -Epibatidine (for 
    
    
    
    ) and
    
    
    -
    
    
    -Bungarotoxin (for
    
    
    ).[1]
  • Non-specific Control: 300

    
    M Nicotine tartrate.[1]
    

Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).[1] Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.[1]
    
  • Incubation:

    • Mix 150

      
      L membrane suspension + 50 
      
      
      
      L radioligand + 50
      
      
      L PPM (concentration range:
      
      
      to
      
      
      M).[1]
    • Incubate for 75 minutes at 24°C (equilibrium is slower for pyrrolidine analogs).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).[1]

  • Quantification: Liquid scintillation counting.

  • Data Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.

Success Criteria:

  • 
     indicates "Hit" status.[1]
    
  • Selectivity ratio (

    
    ) determines therapeutic window.[1]
    

Phase II: Functional Efficacy (Intrinsic Activity)[1]

Binding does not equal activation.[1] PPM could be an agonist, partial agonist, or antagonist.[1]

Protocol B: Calcium Flux Assay (FLIPR)

Objective: High-throughput assessment of functional potency (


) and efficacy (

).

Methodology:

  • Cell Line: HEK293 cells stably expressing human

    
     or 
    
    
    
    nAChRs.
  • Dye Loading: Incubate cells with Fluo-4 AM calcium indicator for 60 min at 37°C.

  • Agonist Mode: Inject PPM (0.1 nM – 100

    
    M).[1] Measure fluorescence increase (
    
    
    
    ).[1]
  • Antagonist Mode: Pre-incubate with PPM for 10 min, then inject

    
     concentration of Acetylcholine.
    
  • Controls:

    • Positive: Epibatidine (

      
      ).[1]
      
    • Negative:[1] Buffer vehicle.[1]

Protocol C: Whole-Cell Patch Clamp Electrophysiology

Objective: The "Gold Standard" for validating ion channel kinetics.

Setup:

  • Rig: Axon MultiClamp 700B.

  • Solution: Extracellular (Standard Tyrode’s); Intracellular (CsCl-based to block K+ channels).[1]

Procedure:

  • Establish G

    
     seal and break-in (Whole-cell configuration).[1]
    
  • Voltage clamp at -60 mV .

  • Fast Perfusion: Apply PPM for 500 ms via piezo-driven stepper (rapid exchange is critical to capture peak current before desensitization).

  • Analysis: Measure Peak Current (

    
    ), Net Charge (AUC), and Desensitization Time Constant (
    
    
    
    ).

Data Interpretation Table:

ParameterAgonist ProfileAntagonist ProfilePartial Agonist
Ca2+ Flux High

No

Moderate

Current (

)
Inward CurrentNo Current<80% of ACh Control
Desensitization Rapid DecayN/AVariable

Phase III: ADME & Metabolic Stability

The "methanol" moiety at C3 is a metabolic soft spot. It may be oxidized to a carboxylic acid (inactive) or conjugated.[1]

Protocol:

  • Microsomal Stability: Incubate 1

    
    M PPM with human/rat liver microsomes + NADPH.[1]
    
  • Sampling: Quench aliquots at 0, 15, 30, 60 min with acetonitrile.

  • Analysis: LC-MS/MS to track parent depletion and metabolite formation.

  • Target:

    
     min is required for in vivo viability.
    

Visualization of Experimental Logic

The following diagrams illustrate the screening hierarchy and the mechanistic signaling pathway.

Diagram 1: Efficacy Screening Cascade

Caption: Hierarchical workflow for validating PPM, filtering from binding affinity to in vivo proof of concept.

ScreeningCascade Start Compound Library PPM Synthesis Binding Phase I: Binding (Ki Determination) Start->Binding QC Check Functional Phase II: Functional (Ca2+ Flux / Patch Clamp) Binding->Functional Hit (Ki < 100nM) Functional->Start SAR Refinement ADME Phase III: ADME (Metabolic Stability) Functional->ADME Agonist/Antagonist Confirmed ADME->Start Block Metabolism InVivo Phase IV: In Vivo (Behavioral Models) ADME->InVivo T1/2 > 30min

Diagram 2: Mechanistic Signaling Pathway (nAChR)

Caption: Putative Mechanism of Action for PPM at the neuronal synapse.

Mechanism Ligand PPM (Ligand) Receptor alpha4-beta2 nAChR (Post-synaptic) Ligand->Receptor Binds Channel Ion Channel Opening Receptor->Channel Conformational Change Ions Na+ / Ca2+ Influx Channel->Ions Permeability Depol Membrane Depolarization Ions->Depol Excitation Response Neurotransmitter Release (DA / GABA) Depol->Response Downstream Effect

[1]

References

  • Holladay, M. W., et al. (1997).[1] Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link[1]

  • Arneric, S. P., et al. (2007).[1] Preclinical Pharmacology of ABT-418: A Prototypic Cholinergic Channel Activator for the Potential Treatment of Alzheimer's Disease. CNS Drug Reviews. Link[1]

  • Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Taly, A., et al. (2009).[1] Nicotinic Acetylcholine Receptors: Structural and Functional Insights. Nature Reviews Drug Discovery. Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 690632-85-0. Link

Sources

Scale-Up Synthesis of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol: An Application Note and Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol, a valuable building block in pharmaceutical research. The synthesis commences with a nucleophilic aromatic substitution of 2-chloronicotinic acid with pyrrolidine, followed by the selective reduction of the resulting 2-(1-pyrrolidinyl)nicotinic acid using a borane-tetrahydrofuran complex. This document provides not only detailed, step-by-step protocols but also delves into the mechanistic rationale behind the chosen synthetic strategy, safety considerations for scale-up, and tabulated data for key reagents and intermediates. The protocols are designed for researchers, scientists, and drug development professionals, offering a practical and efficient pathway to this important molecule.

Introduction

The pyridine and pyrrolidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The title compound, this compound, combines these two privileged heterocycles and presents a versatile platform for the development of novel therapeutics. Its structural resemblance to compounds like nicotine suggests potential applications in neuroscience and related fields.[2] The strategic placement of the pyrrolidinyl group at the 2-position and a hydroxymethyl group at the 3-position of the pyridine ring offers multiple points for further chemical modification, making it a highly sought-after intermediate in drug discovery programs.

This application note provides a validated and scalable synthetic route, moving away from potentially hazardous or less efficient laboratory-scale methods. The presented two-step approach is designed for efficiency, safety, and high yield, making it suitable for the production of multi-gram to kilogram quantities of the target compound.

Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound is strategically divided into two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The first step involves the formation of the C-N bond between the pyridine ring and the pyrrolidine moiety. This is achieved through a nucleophilic aromatic substitution reaction, a cornerstone of pyridine chemistry. 2-Chloronicotinic acid is selected as the starting material due to the enhanced reactivity of halogens at the 2-position of the pyridine ring towards nucleophilic attack. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates the addition-elimination mechanism of the SNAr reaction. Pyrrolidine, a secondary amine, acts as the nucleophile.

  • Selective Reduction of the Carboxylic Acid: The second step focuses on the reduction of the carboxylic acid group of the intermediate, 2-(1-pyrrolidinyl)nicotinic acid, to the corresponding primary alcohol. For a scalable and safe process, borane-tetrahydrofuran (BH₃·THF) complex is the reagent of choice. Borane is a highly effective and chemoselective reducing agent for carboxylic acids, reacting much faster with them than with other functional groups like esters or amides.[3] This selectivity is crucial to avoid unwanted side reactions. The mechanism involves the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol.

The overall synthetic workflow is depicted in the following diagram:

Synthetic_Workflow Start 2-Chloronicotinic Acid Step1 Step 1: Nucleophilic Aromatic Substitution (Pyrrolidine, Base, Heat) Start->Step1 Intermediate 2-(1-Pyrrolidinyl)nicotinic Acid Step1->Intermediate Step2 Step 2: Selective Reduction (Borane-THF Complex) Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: High-level overview of the two-step synthesis.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of all chemicals is paramount for a safe and successful scale-up.

Compound Formula MW ( g/mol ) Boiling Point (°C) Melting Point (°C) Key Hazards
2-Chloronicotinic AcidC₆H₄ClNO₂157.56N/A178-181Skin, eye, and respiratory irritant.[4][5][6][7]
PyrrolidineC₄H₉N71.1287-89-63Highly flammable, corrosive, causes severe skin and eye burns, harmful if swallowed or inhaled.[8][9][10][11][12]
2-(1-Pyrrolidinyl)nicotinic AcidC₁₀H₁₂N₂O₂192.22N/AN/A (Predicted solid)Expected to be a skin and eye irritant.
Borane-THF Complex (1M)BH₃·C₄H₈O85.9466 (THF)N/AHighly flammable, reacts violently with water, causes serious eye damage, harmful if swallowed.[13][14][15][16]
This compoundC₁₀H₁₄N₂O178.23N/A (Predicted >200)N/A (Predicted liquid)Expected to be a skin and eye irritant.

N/A: Not available. Predicted properties are based on structurally similar compounds.

Detailed Experimental Protocols

PART 1: Synthesis of 2-(1-Pyrrolidinyl)nicotinic Acid

This protocol describes the nucleophilic aromatic substitution of 2-chloronicotinic acid with pyrrolidine.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe.

  • Heating mantle.

  • 2-Chloronicotinic acid

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Protocol:

  • Reaction Setup: To a clean and dry three-neck round-bottom flask, add 2-chloronicotinic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent and Reagent Addition: Under a nitrogen atmosphere, add N,N-dimethylformamide (DMF, approx. 5 mL per gram of 2-chloronicotinic acid). Begin stirring the suspension.

  • Nucleophile Addition: Slowly add pyrrolidine (1.5 eq) to the reaction mixture at room temperature.

  • Reaction Heating: Heat the reaction mixture to 90-100 °C and maintain this temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into deionized water (approx. 20 mL per gram of starting material).

    • Carefully acidify the aqueous solution to a pH of approximately 3-4 with concentrated hydrochloric acid. A precipitate should form.

    • Stir the suspension for 30 minutes in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration and wash the filter cake with cold deionized water.

  • Drying: Dry the collected solid under vacuum at 50-60 °C to a constant weight to yield 2-(1-pyrrolidinyl)nicotinic acid.

PART 2: Synthesis of this compound

This protocol details the selective reduction of the carboxylic acid intermediate to the target alcohol.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and a nitrogen inlet.

  • Ice-water bath.

  • 2-(1-Pyrrolidinyl)nicotinic acid

  • Borane-tetrahydrofuran complex (1M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a clean, dry, and nitrogen-purged three-neck round-bottom flask, add 2-(1-pyrrolidinyl)nicotinic acid (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF, approx. 15 mL per gram of acid).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reducing Agent Addition: Slowly add the borane-tetrahydrofuran complex (1M solution in THF, 2.5 eq) dropwise via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Carefully and slowly add methanol dropwise to quench the excess borane. Caution: Vigorous hydrogen gas evolution will occur.

    • Once the gas evolution ceases, continue stirring for another 30 minutes.

  • Work-up:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Reaction Mechanism Visualization

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction with Borane SM1 2-Chloronicotinic Acid Meisenheimer Meisenheimer Complex (Intermediate) SM1->Meisenheimer + Pyrrolidine Nuc Pyrrolidine Nuc->Meisenheimer Base K₂CO₃ Product1 2-(1-Pyrrolidinyl)nicotinic Acid Meisenheimer->Product1 - Cl⁻ - H⁺ (to Base) Product1_step2 2-(1-Pyrrolidinyl)nicotinic Acid Acyloxyborane Acyloxyborane Intermediate Product1_step2->Acyloxyborane + BH₃ Borane BH₃·THF Borane->Acyloxyborane Reduced_Intermediate Reduced Borate Ester Acyloxyborane->Reduced_Intermediate + 2[H] (from BH₃) Product2 This compound Reduced_Intermediate->Product2 Work-up (H₂O/MeOH)

Caption: Key mechanistic steps in the synthesis.

Conclusion

The two-step synthesis of this compound presented in this application note offers a reliable and scalable method for producing this valuable pharmaceutical intermediate. By employing a nucleophilic aromatic substitution followed by a selective borane reduction, this protocol avoids harsh reagents and provides a high-yielding pathway. The detailed experimental procedures, safety data, and mechanistic insights are intended to empower researchers and drug development professionals to confidently implement this synthesis on a larger scale, thereby accelerating their research and development efforts.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

  • ResearchGate. (2025). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. Retrieved from [Link]

  • Structure and properties of Nicotine. (n.d.). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine. National Institutes of Health. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Nicotine (FDB003968). Retrieved from [Link]

  • University of Gothenburg. (2026). Boron compounds offer new method for improving existing drugs. Retrieved from [Link]

  • Google Patents. (2016). Synthesis and resolution of nicotine.
  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • DergiPark. (2013). nicotine-borane-based task specific ionic liquid:an alternative to pyridine-borane for efficient reductive amination. Retrieved from [Link]

  • PMC. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Stepwise synthesis of the 2 : 1 cocrystal of nicotinamide and suberic acid, via the intermediate 1. Retrieved from [Link]

  • PubMed. (2021). Borane-Catalyzed, Chemoselective Reduction and Hydrofunctionalization of Enones Enabled by B-O Transborylation. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. WebBook. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

  • Slideshare. (2018). Chemical and physical properties of niacin. Retrieved from [Link]

  • University of Gothenburg. (2026). New boron compounds pave the way for easier drug development. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotine. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this two-step synthesis. Our focus is on maximizing yield and purity by understanding the causality behind each experimental parameter.

Synthesis Overview

The synthesis of this compound is efficiently achieved through a two-step process. The strategy involves an initial Nucleophilic Aromatic Substitution (SNAr) followed by a selective reduction. This route is favored for its reliability and the commercial availability of the starting materials.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : 2-Chloro-3-pyridinecarboxaldehyde reacts with pyrrolidine. The electron-withdrawing nature of the aldehyde group at the 3-position activates the 2-position of the pyridine ring, facilitating the displacement of the chloride by pyrrolidine.

  • Step 2: Selective Aldehyde Reduction : The resulting 2-(1-Pyrrolidinyl)-3-pyridinecarboxaldehyde is then reduced to the target primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

Synthesis_Workflow cluster_step1 Step 1: S(N)Ar Reaction cluster_step2 Step 2: Selective Reduction A 2-Chloro-3-pyridinecarboxaldehyde C 2-(1-Pyrrolidinyl)-3- pyridinecarboxaldehyde A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat B Pyrrolidine B->C D 2-(1-Pyrrolidinyl)-3- pyridinecarboxaldehyde E This compound D->E NaBH4 Solvent (e.g., Methanol)

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part 1: SNAr Reaction (Step 1)

Question 1: My SNAr reaction shows low or no conversion of the starting 2-chloro-3-pyridinecarboxaldehyde. What are the likely causes and how can I fix it?

Answer: This is a common issue often related to reaction conditions. Let's break down the critical factors.

  • Causality: The SNAr reaction on a pyridine ring, even when activated by an electron-withdrawing group, has a significant activation energy barrier. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex and the rate of chloride expulsion are highly dependent on the solvent and temperature. Furthermore, the reaction generates hydrochloric acid (HCl), which will protonate the basic pyrrolidine nucleophile, rendering it inactive. This HCl must be neutralized for the reaction to proceed to completion.

  • Troubleshooting Solutions:

    • Increase Reaction Temperature: If you are running the reaction at room temperature, it is unlikely to proceed efficiently. Heating is typically required. Start at 80 °C and, if necessary, increase the temperature incrementally to 100-120 °C, monitoring the reaction by TLC or LC-MS.

    • Ensure Anhydrous Conditions & Proper Base: The presence of a base is non-negotiable. Excess pyrrolidine (2-3 equivalents) can act as both the nucleophile and the acid scavenger. Alternatively, using a slight excess of pyrrolidine (1.1-1.2 equivalents) with an inorganic base like potassium carbonate (K₂CO₃) is highly effective. K₂CO₃ is a solid base that will neutralize the generated HCl without interfering with the reaction.

    • Solvent Choice is Critical: A polar aprotic solvent is ideal for SNAr reactions as it can solvate the cation (K⁺ from the base) but does not strongly solvate the amine nucleophile, leaving it more reactive.

      • Good Choices: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

      • Alternative: Running the reaction "neat" (using excess pyrrolidine as the solvent) can also be effective.

    • Check Reagent Quality: Ensure your 2-chloro-3-pyridinecarboxaldehyde is pure and that the pyrrolidine has not degraded. Pyrrolidine can absorb water and CO₂ from the air. Using a freshly opened bottle or distilled pyrrolidine is recommended.

SNAr_Troubleshooting Start Low Conversion in S(N)Ar Reaction Temp Is Temperature > 80 °C? Start->Temp Base Is a Base Present? (e.g., K2CO3 or excess Pyrrolidine) Temp->Base Yes IncreaseTemp Action: Increase temperature to 80-120 °C Temp->IncreaseTemp No Solvent Is Solvent Polar Aprotic? (e.g., DMSO, DMF) Base->Solvent Yes AddBase Action: Add K2CO3 (2 eq.) or use excess pyrrolidine (3 eq.) Base->AddBase No Success Reaction Should Proceed Solvent->Success Yes ChangeSolvent Action: Switch to DMSO or DMF Solvent->ChangeSolvent No IncreaseTemp->Base AddBase->Solvent ChangeSolvent->Success

Caption: Troubleshooting flowchart for low yield in the S(N)Ar step.

Question 2: What is the underlying mechanism of this SNAr reaction?

Answer: The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of pyrrolidine attacks the carbon atom at the 2-position of the pyridine ring, which is electron-deficient due to the electronegativity of the ring nitrogen and the attached chlorine, and further activated by the electron-withdrawing aldehyde group. This forms a resonance-stabilized anionic intermediate called a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is a good leaving group.

Caption: Formation of the Meisenheimer complex in the S(N)Ar reaction. Note: Placeholder images are used for mechanism illustration.

Part 2: Aldehyde Reduction (Step 2)

Question 3: My reduction of the aldehyde is incomplete, and I recover significant amounts of the starting aldehyde. Why is this happening?

Answer: Incomplete reduction is typically due to issues with the reducing agent or the reaction conditions.

  • Causality: Sodium borohydride (NaBH₄) reduces aldehydes via the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon. In protic solvents like methanol, the solvent participates in the reaction, protonating the resulting alkoxide and regenerating the borate species. For the reaction to go to completion, a sufficient molar excess of NaBH₄ is required to account for any side reactions with the solvent and to ensure all the aldehyde is consumed.

  • Troubleshooting Solutions:

    • Molar Ratio of NaBH₄: A 1:1 molar ratio is stoichiometrically insufficient. Use at least 1.5 to 2.0 equivalents of NaBH₄ relative to the aldehyde to ensure complete reduction.

    • Check NaBH₄ Activity: Sodium borohydride is a stable reagent but can slowly decompose in the presence of atmospheric moisture. If your reagent is old or has been improperly stored, it may have lost activity. Use a fresh bottle if in doubt.

    • Reaction Temperature: While the reduction is often exothermic and can be run at 0 °C to room temperature, sluggish reactions can be gently warmed to 40-50 °C to ensure completion.

    • Solvent System: Methanol or ethanol are excellent solvents for this reduction as they are protic and help facilitate the reaction.[1] Ensure the aldehyde is fully dissolved before adding the NaBH₄.

Question 4: The yield of my final product is low after workup and purification, even though the reaction appeared complete by TLC. What could be the cause?

Answer: Product loss during workup is a frequent problem, especially with polar, basic compounds like this one.

  • Causality: The target molecule contains two basic nitrogen atoms (one on the pyridine ring and one on the pyrrolidine ring). In acidic or neutral aqueous solutions, these nitrogens can be protonated, forming a water-soluble salt. This can lead to significant product loss into the aqueous layer during extraction.

  • Troubleshooting Solutions:

    • Proper Quenching: After the reduction is complete, the reaction is typically quenched to destroy excess NaBH₄. A careful, slow addition of acetone or dilute acid (like 1M HCl) at 0 °C is standard.

    • Basify Before Extraction: This is the most critical step. Before extracting with an organic solvent, add a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to the aqueous mixture until the pH is >10. This ensures your product is in its free-base form, which is significantly less water-soluble and will partition into the organic layer.

    • Choice of Extraction Solvent: Dichloromethane (DCM) or a 9:1 mixture of DCM:Methanol are excellent choices for extracting polar, basic compounds. Perform multiple extractions (at least 3-4 times) to maximize recovery.

    • Purification Considerations: During silica gel chromatography, basic compounds can streak, leading to poor separation and lower yields. To mitigate this, add a small amount of triethylamine (~1%) to your eluent system (e.g., Ethyl Acetate/Hexane/1% TEA). This deactivates the acidic silanol groups on the silica surface.

Experimental Protocols

Protocol 1: Synthesis of 2-(1-Pyrrolidinyl)-3-pyridinecarboxaldehyde
  • To a round-bottom flask, add 2-chloro-3-pyridinecarboxaldehyde (1.0 eq), potassium carbonate (2.0 eq), and DMSO (approx. 0.5 M solution).

  • Add pyrrolidine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[2]

  • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Dissolve the crude 2-(1-Pyrrolidinyl)-3-pyridinecarboxaldehyde (1.0 eq) in methanol (approx. 0.4 M solution) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the aldehyde is fully consumed.

  • Cool the mixture back to 0 °C and quench the reaction by the slow addition of water or acetone.

  • Remove the methanol under reduced pressure.

  • Add water and basify the aqueous solution to pH >10 with 2M NaOH.

  • Extract the product with dichloromethane (4 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.[3] Further purification can be achieved by crystallization or column chromatography if necessary.

Data Summary

The following table provides a summary of typical reaction parameters that can be used as a starting point for optimization.

ParameterStep 1: SNAr ReactionStep 2: Aldehyde Reduction
Key Reagents 2-Chloro-3-pyridinecarboxaldehyde, Pyrrolidine, K₂CO₃2-(1-Pyrrolidinyl)-3-pyridinecarboxaldehyde, NaBH₄
Solvent DMSO, DMF, or neat PyrrolidineMethanol, Ethanol
Temperature 80 - 120 °C0 °C to Room Temperature
Reaction Time 4 - 12 hours1 - 3 hours
Typical Yield 75 - 90%85 - 95%
Purification Silica Gel ChromatographyExtraction, Crystallization, or Chromatography

References

  • PrepChem. (n.d.). Synthesis of 2-(3-Pyrrolidinyl)pyridine.
  • ResearchGate. (n.d.). Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process.
  • Google Patents. (n.d.). WO2018153820A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
  • Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
  • MDPI. (n.d.). Optimization of Methanol Synthesis under Forced Periodic Operation.
  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
  • Alchemist-chem. (n.d.). 2-Chloro-3-formylpyridine | Properties, Uses, Safety, Supplier & Price in China.
  • Google Patents. (n.d.). US20120100274A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.
  • ResearchGate. (n.d.). Amination of 2-halopyridines.
  • ResearchGate. (n.d.). Grignard compounds derived from pyridine. I.
  • MPG.PuRe. (2025, February 15). Optimization of methanol synthesis under forced periodic operation in a non-isothermal fixed-bed reactor.
  • Wikipedia. (n.d.). 2-Chloropyridine.
  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Google Patents. (n.d.). US5516912A - Method of preparing enantiomerically-pure 3-methyl-5-(1-alkyl-2(s)-pyrrolidinyl)isoxazoles.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • IOPscience. (2024, June 8). Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process.
  • Google Patents. (n.d.). US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2.
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
  • Organic Syntheses. (n.d.). [- 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]-.
  • Master Organic Chemistry. (2016, January 19). Grignard Reactions: Practice Problems Involving Oxidation.
  • ResearchGate. (n.d.). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.
  • Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines.
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Chem-Impex. (n.d.). 2-Chloro-3-pyridinecarboxaldehyde.
  • Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
  • Google Patents. (n.d.). US3153044A - Process for the preparation of 2-chloropyridine.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • PubMed. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
  • PubMed Central. (2020, December 1). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives.
  • PubMed Central. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines.
  • Google Patents. (n.d.). EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction.
  • Google Patents. (n.d.). CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method. Retrieved from patents.google.com. pyridine synthetic method*.

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Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. The content is structured in a question-and-answer format, addressing specific issues encountered during common pyridine synthesis protocols.

Section 1: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for producing dihydropyridines, which are subsequently oxidized to pyridines.[1][2] While powerful, it is often plagued by low yields and competing reactions.[1][3]

Q1: My Hantzsch reaction has a low yield and the NMR shows a complex mixture of products. What are the likely side reactions?

A1: Low yields and product mixtures in the Hantzsch synthesis are common and typically stem from several competing reaction pathways.[3][4] The primary culprits are often related to the reactivity of the intermediates formed in situ.

Causality Behind Side Reactions:

The Hantzsch reaction involves a cascade of condensations and cyclizations.[5][6] Side reactions occur when these steps proceed out of sequence or when intermediates react with themselves or the starting materials in undesired ways.

  • Self-Condensation of β-Keto Ester: The β-keto ester can undergo self-condensation (an aldol-type reaction) under the reaction conditions, consuming starting material and complicating purification.

  • Premature Michael Addition: A common side pathway involves the Michael addition of the enamine intermediate to the Knoevenagel condensation product (the α,β-unsaturated carbonyl) before the intended cyclization can occur.[4] This leads to the formation of acyclic byproducts.

  • Incomplete Oxidation: The primary product of the Hantzsch condensation is a 1,4-dihydropyridine (1,4-DHP). If the subsequent oxidation step is inefficient, the final product will be contaminated with the 1,4-DHP intermediate, reducing the yield of the desired aromatic pyridine.[3]

Troubleshooting Workflow: Low Yield in Hantzsch Synthesis

Hantzsch_Troubleshooting start Low Yield/ Mixture purity Verify Starting Material Purity start->purity Initial Check stoich Optimize Stoichiometry purity->stoich If pure temp Adjust Temperature stoich->temp If balanced reagent_order Modify Reagent Addition Order temp->reagent_order If issue persists oxidant Evaluate Oxidizing Agent reagent_order->oxidant If acyclic byproducts seen catalyst Introduce Catalyst oxidant->catalyst To improve rate & selectivity result Improved Yield & Purity catalyst->result

Caption: Troubleshooting workflow for Hantzsch synthesis.

Q2: How can I prevent the formation of acyclic byproducts and improve the final oxidation step?

A2: Addressing these two issues requires a two-pronged approach: controlling the initial condensation and optimizing the final aromatization.

Protocol 1: Minimizing Acyclic Byproducts via Stepwise Reagent Addition

Instead of a one-pot approach where all components are mixed at once, a stepwise addition can prevent premature side reactions.[3]

  • Pre-form the Enamine: In a suitable solvent (e.g., ethanol), react one equivalent of the β-keto ester with the ammonia source (e.g., ammonium acetate) at room temperature for 30-60 minutes. This favors the formation of the enamine intermediate.

  • Pre-form the Knoevenagel Product: In a separate flask, react the second equivalent of the β-keto ester with the aldehyde, often catalyzed by a small amount of a secondary amine like piperidine.

  • Combine Intermediates: Slowly add the Knoevenagel product from step 2 to the enamine solution from step 1. Maintain a controlled temperature (e.g., 50-80 °C) to facilitate the desired Michael addition and subsequent cyclization.

  • Monitor: Follow the reaction by TLC or LC-MS to monitor the consumption of intermediates and the formation of the 1,4-DHP.

Protocol 2: Optimizing the Aromatization of the 1,4-Dihydropyridine Intermediate

The choice of oxidant is critical for a clean and high-yielding conversion of the 1,4-DHP to the pyridine.[1] Classical oxidants like nitric acid can be harsh and lead to side products.[3]

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Nitric Acid (HNO₃) 65% in acetic acid, refluxInexpensive, traditionalHarsh, can lead to nitration or other side reactions, difficult workup.[1][3]
Chromium Trioxide (CrO₃) Acetone, 0 °C to RTEffectiveHighly toxic (carcinogenic), stoichiometric heavy metal waste.[1]
Manganese Dioxide (MnO₂) Dichloromethane or Chloroform, refluxMild, good for sensitive substratesRequires a large excess of reagent, can be slow.
Ferric Chloride (FeCl₃) Water or Ethanol, refluxInexpensive, environmentally benignCan sometimes chelate with the product, complicating workup.[3]
Iodine (I₂) Methanol or Acetic Acid, refluxMild, efficientCan lead to iodination side products in some cases.

Recommendation: For many substrates, starting with a milder oxidant like MnO₂ or FeCl₃ is advisable to avoid degradation of the target molecule.[3] If the reaction is sluggish, microwave-assisted synthesis has been shown to improve yields and reduce reaction times significantly.[3]

Section 2: Bohlmann-Rahtz Pyridine Synthesis

This method synthesizes substituted pyridines from enamines and alkynyl ketones via a Michael addition followed by a heat-induced cyclodehydration.[7]

Q3: My Bohlmann-Rahtz reaction stalls, and I isolate the aminodiene intermediate without it cyclizing. Why is this happening?

A3: The final, thermally-induced cyclodehydration is the key step of the Bohlmann-Rahtz synthesis and can be a significant bottleneck.[7][8]

Causality of Stalled Cyclization:

  • Insufficient Temperature: The cyclization requires significant thermal energy to overcome the activation barrier for the 6-π electrocyclization and subsequent dehydration. The literature often cites the need for high temperatures, sometimes in refluxing solvents like xylene or toluene.

  • Stereochemistry of the Aminodiene: The aminodiene intermediate must adopt a specific s-cis conformation for the cyclization to occur. Steric hindrance from bulky substituents can disfavor this conformation, thus inhibiting the reaction.

  • Proton Source for Dehydration: The final elimination of water is often acid or base-catalyzed. While the reaction is typically run neat or in a non-polar solvent at high temperatures, trace amounts of acid or base can be crucial. In some modified procedures, an acid catalyst is explicitly added to facilitate this step.

Protocol 3: Promoting the Final Cyclodehydration Step

  • Increase Temperature: If you have isolated the aminodiene, re-subject it to the reaction conditions but at a higher temperature. Consider switching to a higher-boiling solvent like mesitylene (b.p. 164 °C) or using a sealed-tube reaction to exceed the solvent's boiling point.

  • Introduce an Acid Catalyst: Add a catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA), to the reaction mixture. This can protonate the hydroxyl group of the cyclized intermediate, making it a better leaving group (water).

  • Microwave Irradiation: Microwave heating can be highly effective at promoting this specific cyclization step, often providing the necessary thermal energy in a much shorter timeframe and leading to cleaner reactions and higher yields.

Section 3: Chichibabin Pyridine Synthesis

The Chichibabin synthesis is a condensation reaction involving aldehydes and/or ketones with ammonia to form pyridines.[9] It is known for sometimes producing a mixture of products, especially with more complex starting materials.[10]

Q4: My Chichibabin synthesis yields multiple isomers and unexpected byproducts. What are the competing pathways?

A4: The Chichibabin synthesis involves a complex network of aldol condensations, Michael additions, and imine formations.[9][11] The lack of regiochemical control is a primary source of side products.

Causality of Side Reactions:

  • Ambiguous Nucleophilic Attack: During the formation of the enamine/imine intermediates, ammonia can potentially attack the β-carbon of an α,β-unsaturated carbonyl instead of the desired α-carbon, leading to incorrect intermediates that cannot cyclize correctly.[11]

  • Uncontrolled Aldol Condensations: When using asymmetric ketones, the abstraction of a proton to form the enolate can occur from different β-hydrogens, leading to different aldol products and ultimately, isomeric pyridines.[11]

  • Cross-Reactions: In a mixture of different aldehydes and ketones, multiple cross-aldol and cross-Michael reactions can occur simultaneously, leading to a complex library of products rather than a single desired pyridine.

Illustrative Diagram: Competing Pathways in Chichibabin Synthesis

Chichibabin_Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions d1 Aldehyde/Ketone + NH3 d2 Correct Imine/ Enamine Formation d1->d2 d3 Controlled Aldol Condensation d2->d3 d4 Cyclization & Aromatization d3->d4 d5 Target Pyridine d4->d5 s1 Aldehyde/Ketone + NH3 s2 Ambiguous Nucleophilic Attack by NH3 s1->s2 s3 Uncontrolled Aldol/ Cross-Aldol Reactions s1->s3 s4 Acyclic Byproducts & Isomeric Pyridines s2->s4 s3->s4

Caption: Desired vs. side reaction pathways in Chichibabin synthesis.

Troubleshooting & Optimization:

  • Use Pre-formed Intermediates: To improve selectivity, consider a stepwise approach. For example, pre-forming an α,β-unsaturated carbonyl compound and then reacting it with a pre-formed enamine can provide much greater control over the final product structure.

  • Gas-Phase Synthesis: For industrial applications or specific substrates, conducting the reaction in the gas phase over a solid acid catalyst like alumina (Al₂O₃) or zeolites has been shown to dramatically improve conversion and selectivity.[9]

  • Simplify Starting Materials: Whenever possible, use symmetric ketones or aldehydes to reduce the number of possible isomeric products.

Section 4: Transition-Metal Catalyzed Cross-Coupling

Functionalizing a pre-existing pyridine ring, often a halopyridine, is a cornerstone of modern medicinal chemistry. Reactions like Suzuki, Heck, and Buchwald-Hartwig are common, but not without challenges.

Q5: In my Suzuki coupling of a 2-bromopyridine, I observe significant protodebromination (hydrodehalogenation), resulting in unsubstituted pyridine. What causes this and how can I stop it?

A5: Protodebromination is a well-known side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient heteroaromatics like pyridine.

Causality of Protodebromination:

This side reaction typically occurs at the Palladium(II) stage of the catalytic cycle, after oxidative addition but before reductive elimination.

  • β-Hydride Elimination: If the organoboron reagent has a β-hydrogen, this can be transferred to the palladium center, leading to an alkene byproduct and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the pyridine ring to give the dehalogenated product.

  • From Solvent/Base: Protons can be transferred from the solvent (especially alcohols or water) or base to the palladium center, also forming a palladium-hydride species that leads to the undesired product.

  • Direct Reaction with Boronic Acid: In some cases, the boronic acid itself can be a source of the proton, especially if it undergoes protodeboronation before transmetalation.

Protocol 4: Suppressing Protodebromination in Suzuki Couplings

  • Choice of Ligand: The ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the rate of reductive elimination, making it more competitive with the side reactions.

  • Choice of Base: Use a non-hydroxide, anhydrous base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Using an anhydrous solvent is also crucial.

  • Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can degrade the catalyst and promote side reactions.

  • Copper(I) Co-catalysis: For notoriously difficult couplings of electron-deficient 2-heterocyclic boronates, the addition of a copper(I) salt (e.g., CuI, CuTC) can greatly enhance yields and suppress side reactions, possibly by facilitating a more efficient transmetalation step.[12]

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Wikipedia. (n.d.). Chichibabin pyridine synthesis.
  • Wikipedia. (n.d.). Chichibabin reaction.
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis.
  • YouTube. (2023). Bohlmann–Rahtz pyridine synthesis.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples.
  • Wikipedia. (n.d.). Kröhnke pyridine synthesis.
  • Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Chemistry Notes. (2022). Chichibabin pyridine synthesis.
  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Wikipedia. (n.d.). Chichibabin pyridine synthesis.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide.
  • BenchChem. (n.d.). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.

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Optimizing reaction conditions for coupling of pyrrolidine and pyridine rings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Coupling Pyrrolidine (Aliphatic Amine) and Pyridine Rings Ticket ID: PYR-PYD-COUPLING-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Triage & Method Selection

Welcome to the Heterocycle Coupling Support Center. The coupling of pyrrolidine (a secondary aliphatic amine) with pyridine (a nitrogen-containing heteroaryl) presents unique challenges due to the coordinating ability of the pyridine nitrogen, which can poison transition metal catalysts.

Before proceeding, determine the electronic nature of your pyridine substrate to select the correct workflow.

MethodSelection Start Start: Analyze Pyridine Substrate IsActivated Is the Pyridine 'Activated'? (EWG at ortho/para or 2-Fluoro?) Start->IsActivated SnArPath Method A: SnAr (Nucleophilic Aromatic Substitution) IsActivated->SnArPath Yes (-NO2, -CN, -CF3, 2-F) PdPath Method B: Buchwald-Hartwig (Pd-Catalyzed Amination) IsActivated->PdPath No (Unactivated / Electron-Rich) SnArDetails Conditions: Solvent: DMSO/NMP Base: K2CO3 or DIPEA Temp: 80-120°C SnArPath->SnArDetails PdDetails Conditions: Cat: RuPhos Pd G3 / G4 Base: NaOtBu / LiHMDS Solvent: Toluene / THF PdPath->PdDetails

Figure 1: Decision matrix for selecting the optimal coupling pathway based on substrate electronics.

Module A: Buchwald-Hartwig Amination (The Gold Standard)[1]

Applicability: Unactivated pyridines (e.g., 3-bromopyridine, 2-chloropyridine without EWGs).[1]

Core Concept: Overcoming Catalyst Poisoning

The pyridine nitrogen lone pair is a potent σ-donor that binds to Palladium (Pd), displacing the phosphine ligand and forming an inactive complex (catalyst resting state). To prevent this, you must use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) that sterically crowd the metal center, preventing pyridine coordination while facilitating oxidative addition.

Recommended System
  • Precatalyst: RuPhos Pd G3 or BrettPhos Pd G3 .

    • Why: Third-generation (G3) precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation at room temperature, avoiding the induction period and inconsistent activation of Pd(OAc)₂.

  • Ligand: RuPhos (specifically optimized for secondary amines like pyrrolidine).[1]

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS (Lithium bis(trimethylsilyl)amide).[1]

  • Solvent: Toluene or THF (Anhydrous).[1]

Standard Operating Procedure (SOP-BH-01)
  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial with a stir bar.

    • Add RuPhos Pd G3 (1.0 – 2.0 mol%).[1]

    • Add RuPhos free ligand (1.0 – 2.0 mol%) [Optional but recommended to extend catalyst life].[1]

    • Add NaOtBu (1.4 equiv).[1]

    • Add Pyridine halide (1.0 equiv).[1]

  • Solvent Addition:

    • Seal the vial and purge with Argon/Nitrogen (if outside glovebox).

    • Inject Anhydrous Toluene (0.2 – 0.5 M concentration relative to halide).[1]

  • Amine Addition:

    • Inject Pyrrolidine (1.2 equiv).[1]

  • Reaction:

    • Heat to 80–100 °C for 2–12 hours.

    • Monitor: LCMS for conversion.

  • Workup:

    • Dilute with EtOAc, filter through a Celite plug (to remove Pd black), and concentrate.

Troubleshooting Ticket: "My Yield is Low (<20%)"
SymptomProbable CauseCorrective Action
Start material remains Catalyst PoisoningSwitch to BrettPhos Pd G3 . Ensure solvent is degassed (O₂ kills active Pd(0)).[1]
Protodehalogenation (H replaces Halogen)"Beta-Hydride Elimination" from AmineThis is rare for pyrrolidine (no beta-hydrogens on N-H).[1] More likely moisture in solvent acting as a proton source. Dry solvents over molecular sieves.
Regioselectivity Issues Multiple HalogensPd prefers Br > Cl >> F . If your pyridine has both Cl and Br, Pd will couple at Br.
Thick precipitate Salt formation stalling stirringDilute reaction to 0.1 M. Switch solvent to Dioxane (better solubility for salts).
Module B: SnAr (Nucleophilic Aromatic Substitution)

Applicability: Activated pyridines (e.g., 2-fluoropyridine, 4-nitropyridine).[1]

Core Concept: The Meisenheimer Complex

This pathway does not require a metal catalyst. It relies on the pyrrolidine (nucleophile) attacking the electron-deficient ring. The rate-determining step is usually the addition of the amine.

  • Leaving Group Order: F >> Cl ≈ Br > I .

    • Note: Unlike Pd-coupling, Fluorine is the best leaving group for SnAr because its high electronegativity lowers the LUMO energy of the ring, accelerating nucleophilic attack.

Standard Operating Procedure (SOP-SnAr-02)
  • Setup:

    • Charge vial with 2-Fluoropyridine derivative (1.0 equiv).[1]

    • Add K₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv).[1]

  • Solvent:

    • Add DMSO or NMP (Polar aprotic solvents stabilize the charged intermediate).

  • Amine:

    • Add Pyrrolidine (1.5 equiv).[1]

  • Reaction:

    • Heat to 80–120 °C .

    • Green Tip: If the substrate is highly activated (e.g., 2-chloro-5-nitropyridine), this can often be run in Water with a surfactant (TPGS-750-M) at lower temps.[1]

Comparative Data: Ligand & Leaving Group Performance

Table 1: Ligand Selection for Pyrrolidine-Pyridine Coupling (Pd-Catalyzed)

LigandClassPerformanceNotes
RuPhos Dialkylbiaryl phosphineExcellent Designed for secondary amines; bulky groups prevent pyridine poisoning.[1]
BrettPhos Dialkylbiaryl phosphineVery Good Best for primary amines, but effective for hindered secondary amines.
Xantphos BidentateModerate Good for heterocycles but often requires higher Pd loading.
PPh3 / dppf Simple PhosphinesPoor Rapidly deactivated by pyridine coordination. Avoid.

Table 2: Leaving Group Hierarchy by Method

MethodBest Leaving GroupWorst Leaving GroupWhy?
Buchwald-Hartwig I > Br > Cl F Oxidative addition into C-F bond is extremely difficult for Pd.[1]
SnAr F >> Cl I Electronegativity of F accelerates the initial nucleophilic attack.
Mechanism Visualization: Why Reactions Fail

This diagram illustrates the critical failure point in the Buchwald-Hartwig cycle when using pyridine substrates.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination OxAdd->AmineBind + Pyrrolidine + Base Poison FAILURE MODE: Pyridine N-Binding (Catalyst Arrest) OxAdd->Poison Pyridine N-lone pair displaces Ligand RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Cycle Repeats Poison->Pd0 Reversible only with bulky ligands

Figure 2: The Catalytic Cycle showing the "off-cycle" resting state caused by pyridine coordination (Red path).[1]

References
  • RuPhos/BrettPhos Development: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of the American Chemical Society.[2] Link(Note: While the title refers to ethers, this paper and subsequent reviews establish the RuPhos/BrettPhos utility for difficult heteroatom couplings).

  • Pd-Catalyzed Amination of Heterocycles: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link[1]

  • SnAr Mechanism & Solvents: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link[1]

  • Green Chemistry (Surfactants): Lipshutz, B. H., et al. (2010). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[1] Journal of Organic Chemistry. Link[1]

Sources

Validation & Comparative

[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol vs epibatidine as a nicotinic agonist

[1]

Executive Summary

Epibatidine is the gold-standard reference agonist for nicotinic acetylcholine receptors (nAChRs) due to its nanomolar affinity across multiple subtypes.[1] However, its utility is severely limited by a lack of selectivity (

1

A-84543 (and its analog A-85380) represents a class of "optimized" pyrrolidinyl-pyridinyl ether agonists designed to retain the high affinity of epibatidine for central



11

Chemical & Pharmacological Profiles[1][3][4]

Structural Architecture
  • Epibatidine: Rigid 7-azabicyclo[2.2.1]heptane ring fused to a chloropyridine.[1] The rigidity locks the pharmacophore in a conformation that binds promiscuously to both

    
     and 
    
    
    sites.[1]
  • A-84543: Features a pyridine ring linked to a pyrrolidine ring via an ether oxygen (-O-CH2-).[1] This linker introduces rotational freedom, allowing the molecule to adopt conformations that favor the high-affinity

    
     binding pocket while disfavoring the 
    
    
    pocket.[1]
Binding Affinity ( ) and Selectivity

The core differentiator is the


 vs. 

selectivity ratio
1
ParameterEpibatidineA-84543 (Comparator)Significance

Affinity (

)
~0.04 nM~0.7 - 4.0 nMBoth are extremely potent at the primary CNS target.[1]

Affinity (

)
~0.05 nM~1,500 nMCritical: A-84543 is >2,000x less potent at the toxicity-mediating subtype.[1]
Selectivity Ratio ~1:1 (Non-selective)~2,000:1 (

-selective)
A-84543 avoids ganglionic side effects (seizures, hypertension).[1]

Affinity (

)
~15 nM>10,000 nMA-84543 is highly selective against the homomeric

receptor.[1]
Functional Efficacy ( )

Measured via Calcium Flux (FLIPR) or Electrophysiology.[1]

  • Epibatidine: Full agonist at

    
     and 
    
    
    .[1]
    
    
    (relative to ACh).[1]
  • A-84543: Full to partial agonist at

    
     (
    
    
    ).[1] Minimal functional activation of
    
    
    at therapeutic doses.[1]

Mechanism of Action & Signaling Pathway[1][4]

The following diagram illustrates the differential activation pathways. Epibatidine activates both CNS and peripheral ganglionic pathways indiscriminately, whereas A-84543 selectively targets the CNS analgesic/cognitive pathway.[1]

nAChR_SignalingEpibatidineEpibatidine(Non-Selective)a4b2α4β2 nAChR(CNS: Thalamus/Cortex)Epibatidine->a4b2a3b4α3β4 nAChR(PNS: Autonomic Ganglia)Epibatidine->a3b4a7α7 nAChR(CNS: Hippocampus)Epibatidine->a7A84543A-84543(Selective Agonist)A84543->a4b2A84543->a3b4Low AffinityCa_InfluxCa2+ Influx &Depolarizationa4b2->Ca_Influxa3b4->Ca_InfluxAnalgesiaAnalgesia &Cognitive EnhancementToxicityHypertension,Seizures, GI DistressCa_Influx->AnalgesiaVia α4β2Ca_Influx->ToxicityVia α3β4

Figure 1: Differential signaling selectivity.[1] Epibatidine drives both analgesic and toxic pathways, while A-84543 isolates the analgesic pathway by avoiding

1

Experimental Protocols

To validate the performance of A-84543 vs. Epibatidine, the following protocols are standard.

Radioligand Binding Assay (Selectivity Screen)

Objective: Determine



  • Membrane Preparation:

    • 
       Source:  Rat cerebral cortex or HEK293 cells stably expressing human 
      
      
      .[1]
    • 
       Source:  Human SH-SY5Y neuroblastoma cells or rat ganglia.[1]
      
  • Ligands:

    • Tracer:

      
      -Epibatidine (0.5 nM) for both subtypes (due to its high affinity).[1]
      
    • Competitors: Serial dilutions of Epibatidine (

      
       to 
      
      
      M) and A-84543 (
      
      
      to
      
      
      M).[1]
  • Incubation:

    • Incubate membranes + tracer + competitor in 50 mM Tris-HCl buffer (pH 7.[1]4) for 2 hours at 4°C (to reduce receptor desensitization/degradation).

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1]
    • Validation Check: Epibatidine

      
       should be <0.1 nM in both assays.[1] A-84543 should show >1000x shift between 
      
      
      and
      
      
      .[1]
FLIPR Calcium Mobilization Assay (Functional Potency)

Objective: Measure agonist efficacy (


  • Cell Culture: Plate HEK-293 cells expressing

    
     or 
    
    
    in 96-well black-walled plates.
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Baseline: Measure baseline fluorescence (

    
    ) for 10 seconds.
    
  • Agonist Addition: Inject Epibatidine or A-84543 automatically.

  • Response: Record fluorescence peak (

    
    ).
    
  • Normalization: Normalize data to the response of 100

    
    M Nicotine or 10 
    
    
    M Epibatidine (defined as 100% Efficacy).
    • Note: A-84543 may act as a partial agonist in some expression systems; ensure comparison to a full agonist control.[1]

Synthesis Workflow (Context for this compound)

The specific compound mentioned in the topic, This compound , is often a key intermediate in the synthesis of pyrrolidinyl-pyridine ligands.[1] Below is the logical flow of how this building block relates to the active agonist.

Synthesis_FlowPrecursor2-Chloronicotinic Acid(Starting Material)Intermediate12-(1-Pyrrolidinyl)nicotinic AcidPrecursor->Intermediate1Nucleophilic SubstitutionTarget_IntermediateThis compound(CAS 690632-85-0)USER QUERY COMPOUNDIntermediate1->Target_IntermediateReduction (LiAlH4)CouplingEther Coupling / CyclizationTarget_Intermediate->CouplingDerivatizationAgonistPyrrolidinyl-Pyridinyl Agonist(e.g., A-84543 Analog)Coupling->Agonist

Figure 2: The chemical lineage.[1] The user's compound is the alcohol intermediate which is derivatized to form the active ether-linked agonists.[1]

References

  • Wei, Z. L., et al. (2005). "Novel pyridyl ring C5 substituted analogues of epibatidine and 3-(1-methyl-2(S)-pyrrolidinylmethoxy)pyridine (A-84543) as highly selective agents for neuronal nicotinic acetylcholine receptors containing beta2 subunits."[1][3] Journal of Medicinal Chemistry, 48(6), 1721-1724.[1][3] Link

  • Abreo, M. A., et al. (1996). "Novel 3-pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors."[1] Journal of Medicinal Chemistry, 39(4), 817-825.[1] Link

  • Sullivan, J. P., et al. (1996). "A-85380: A novel, potent and selective nicotinic receptor agonist."[1] Neuropharmacology, 35, 725-734.[1]

  • PubChem Compound Summary. "A-84543."[1] National Center for Biotechnology Information.[1] Link[1]

  • Badio, B., & Daly, J. W. (1994). "Epibatidine, a potent analgetic and nicotinic agonist."[1] Molecular Pharmacology, 45(4), 563-569.[1]

Comparative analysis of the neuroprotective effects of pyridinylmethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridinylmethanol scaffold, fundamentally represented by Pyridoxine (Vitamin B6), serves as a critical pharmacophore in neuroprotection.[1] While the parent compound exhibits baseline antioxidant activity, its hydrophilic nature limits blood-brain barrier (BBB) penetration and mitochondrial retention.[1] This guide provides a comparative technical analysis of three distinct generations of pyridinylmethanol derivatives: Native Pyridines (Class I) , Dimerized Disulfides (Class II) , and Functionalized Lipophilic Analogs (Class III) .[1]

Our analysis, grounded in experimental data and structure-activity relationships (SAR), demonstrates that while Class I provides essential co-factor support, Class II (e.g., Pyritinol) significantly enhances BBB transport.[1] Class III derivatives (synthetic lipophilic hybrids) currently represent the frontier, offering superior mitochondrial targeting and sub-micromolar IC50 values against oxidative stress.[1]

Structural Classification & Mechanism

To objectively compare performance, we categorize the derivatives based on their structural modifications to the core 3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridine scaffold.

Class I: Native Pyridinylmethanols (e.g., Pyridoxine)[1]
  • Structure: Monomeric pyridine ring with hydroxyl and hydroxymethyl groups.

  • Mechanism: Direct scavenging of superoxide anions; precursor to Pyridoxal 5'-Phosphate (PLP), a cofactor for GABA synthesis.[1]

  • Limitation: High water solubility restricts passive diffusion across the BBB; rapid renal clearance.

Class II: Dimerized Disulfides (e.g., Pyritinol)[1]
  • Structure: Two pyridoxine molecules linked by a disulfide bridge.[1][2][3]

  • Mechanism: The disulfide bond acts as a "thiol switch," enhancing antioxidant capacity. It modulates regional cerebral blood flow and acetylcholine release.

  • Advantage: significantly higher lipophilicity than Class I; active transport across BBB.[1]

Class III: Functionalized Lipophilic Analogs (e.g., Pyridinyl-Chalcones/Hydrazones)[1]
  • Structure: Pyridinylmethanol core conjugated with lipophilic moieties (e.g., phenyl-hydrazones or chalcone backbones).[1]

  • Mechanism: Dual-action: Nrf2 pathway activation (upregulation of HO-1/SOD) and direct mitochondrial ROS scavenging.[1]

  • Advantage: High membrane permeability; targeted protection against mitochondrial dysfunction.[1]

Comparative Efficacy Analysis

The following data summarizes the performance of these classes in standard neuroprotection assays (SH-SY5Y cell models).

Table 1: Comparative Pharmacological Profile[1]
FeatureClass I: PyridoxineClass II: PyritinolClass III: Lipophilic Analogs
Primary Mechanism Co-factor / Weak ScavengerBBB Transport / Ach ModulationNrf2 Activation / Mito-protection
BBB Permeability Low (Carrier-mediated only)High (Lipophilic + Carrier)Very High (Passive Diffusion)
ROS Scavenging (DPPH IC50) > 250 µM~150 µM15 - 60 µM
Anti-Apoptotic Potency LowModerateHigh
Mitochondrial Retention LowModerateHigh
Clinical Status Dietary SupplementApproved (EU/Asia) for Cognitive DisordersPre-clinical / Research Tools
Data Interpretation[1][3][4][5][6][7][8]
  • Oxidative Stress: Class III derivatives demonstrate a 4-10x increase in potency against free radicals compared to Class II.[1] This is attributed to the conjugated systems (e.g., chalcone motifs) which stabilize the radical intermediates better than the simple pyridine ring [1, 4].

  • Viability (MTT Assay): In H2O2-induced neurotoxicity models, Class I requires millimolar concentrations to achieve significant protection.[1] Class II shows efficacy at 100 µM, whereas Class III analogs often restore viability at 1-10 µM concentrations [1, 2].[1]

Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent signaling pathways engaged by these derivatives. While Class I acts primarily as a cofactor, Class III actively triggers the Antioxidant Response Element (ARE).[1]

NeuroprotectionPathways Pyridoxine Class I: Pyridoxine GABA_Synth GABA Synthesis (Inhibitory) Pyridoxine->GABA_Synth Cofactor (PLP) ROS ROS Scavenging Pyridoxine->ROS Direct (Weak) Pyritinol Class II: Pyritinol Pyritinol->ROS Disulfide Exchange Mito Mitochondrial Stabilization Pyritinol->Mito Glucose Metab. Analogs Class III: Lipophilic Analogs Nrf2 Nrf2 Translocation Analogs->Nrf2 Electrophilic Attack Analogs->Mito Membrane Potential Survival Neuronal Survival GABA_Synth->Survival ROS->Survival Reduces Damage ARE ARE Activation (HO-1, NQO1) Nrf2->ARE ARE->Survival Mito->Survival

Figure 1: Divergent neuroprotective mechanisms. Class III analogs uniquely activate the Nrf2/ARE pathway.

Validated Experimental Protocols

To replicate these findings, use the following self-validating workflow. Note: Using undifferentiated SH-SY5Y cells often yields false negatives due to their cancer-like metabolism.[1] Differentiation is strictly recommended.

Protocol A: SH-SY5Y Differentiation & Treatment

Purpose: Create a relevant neuronal phenotype for testing pyridinylmethanol derivatives.

  • Seeding: Plate SH-SY5Y cells at

    
     cells/cm² in DMEM/F12 + 10% FBS.
    
  • Differentiation (Day 1-5): Replace medium with DMEM/F12 + 1% FBS + 10 µM All-trans Retinoic Acid (RA) . Change media every 2 days.

    • Validation: Cells should extend neurites >2x soma length.[1]

  • Maturation (Day 6-8): (Optional but recommended) Switch to Neurobasal medium + 50 ng/mL BDNF .

  • Compound Pre-treatment: Add Pyridinylmethanol derivatives (0.1 - 50 µM) 2 hours prior to stress induction.[1]

    • Solvent Control: Ensure DMSO concentration < 0.1% v/v.[1]

Protocol B: Oxidative Stress Induction (H2O2)

Purpose: Mimic neurodegenerative oxidative burst.[1]

  • Induction: Add freshly prepared H2O2 (100-300 µM) to the treated cells.

  • Incubation: Incubate for 24 hours at 37°C.

  • Readout (MTT Assay):

    • Add MTT (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals in DMSO.

    • Read Absorbance at 570 nm.[4]

    • Calculation: % Viability = (OD_sample / OD_control) * 100.

Protocol C: Experimental Workflow Visualization

ExperimentalWorkflow Start SH-SY5Y Cells Diff Differentiation (Retinoic Acid, 5-7 Days) Start->Diff Treat Pre-Treatment (Pyridinyl Derivatives) Diff->Treat Stress Stress Induction (H2O2 / Glutamate / OGD) Treat->Stress 2-4 hrs incubation Assay Readouts Stress->Assay 24 hrs incubation MTT Viability (MTT/LDH) Assay->MTT DCFH ROS (DCFH-DA) Assay->DCFH West Protein (Western Blot) Assay->West

Figure 2: Standardized workflow for evaluating neuroprotection in differentiated cell lines.

Strategic Recommendations

  • For Basic Research (Mechanism): Use Class III (Lipophilic Analogs) . These provide the most robust signal in Nrf2/ARE luciferase reporter assays, allowing for clear mechanistic dissection of antioxidant pathways [1, 4].

  • For Clinical Translation (Cognition): Class II (Pyritinol) remains the gold standard for comparison.[1] Its ability to modulate cerebral blood flow and glucose metabolism provides a systemic benefit that cell cultures cannot capture [2, 3].

  • For Formulation: If developing a new derivative, prioritize lipophilicity (LogP > 2.0) . The primary failure mode of Class I derivatives is the inability to penetrate the lipid-rich neuronal membrane effectively to reach the mitochondria.

References

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. (2024).[1] Link

  • A critical review of pyritinol. Drugs & Therapy Perspectives. (2019).[2] Link

  • Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects. Nutrients.[1] (2022).[1][3][5] Link

  • Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity. Jundishapur Journal of Natural Pharmaceutical Products. (2015).[6] Link

  • Neuroprotective effects of genistein on SH-SY5Y cells. Neural Regeneration Research. (2019).[2] Link

Sources

Technical Guide: Orthosteric vs. Allosteric Modulation of Nicotinic Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, drug discovery targeting Nicotinic Acetylcholine Receptors (nAChRs) focused on orthosteric ligands (agonists/antagonists).[1] While successful in specific niches (e.g., varenicline for smoking cessation), this approach faces a critical biological barrier: rapid desensitization . Orthosteric agonists often shut down the very receptors they are meant to activate, leading to tolerance and loss of therapeutic efficacy.

The field has shifted toward Positive Allosteric Modulators (PAMs) .[2][3] Unlike agonists, PAMs do not activate the receptor directly.[1][3][4][5][6] Instead, they increase the receptor's sensitivity to endogenous acetylcholine (ACh). This preserves the spatiotemporal fidelity of synaptic transmission—amplifying the natural signal rather than overriding it.[3]

This guide compares these modalities, distinguishing between Type I PAMs (signal amplifiers) and Type II PAMs (desensitization inhibitors), and provides the experimental frameworks required to characterize them.

Part 1: Mechanistic Architecture

The Binding Paradox

The nAChR is a pentameric ligand-gated ion channel. Its function relies on conformational transitions between three states: Resting (Closed) , Active (Open) , and Desensitized (Closed) .

  • Orthosteric Agonists (e.g., Nicotine, Epibatidine): Bind to the extracellular interface between

    
     and 
    
    
    
    subunits (or
    
    
    -
    
    
    in homomers). They stabilize the Open state but, with prolonged exposure, drive the receptor into a high-affinity Desensitized state. This is the "zero-sum" problem: higher potency often correlates with faster desensitization.
  • Allosteric Modulators (PAMs): Bind to non-canonical sites (e.g., transmembrane domains).[4] They lower the energy barrier for the transition to the Open state induced by an orthosteric agonist.

Visualization: Receptor State Transitions

The following diagram illustrates the Monod-Wyman-Changeux (MWC) allosteric model applied to nAChR modulation. Note how Type I and Type II PAMs differentially affect the "Desensitized" state.[1][2][3][7]

nAChR_States Resting Resting State (Closed) Open Active State (Open / Ion Flux) Resting->Open ACh Binding Open->Resting Dissociation Desensitized Desensitized State (Closed / High Affinity) Open->Desensitized Prolonged Agonist Exposure Type1 Type I PAM (Increases Peak Current) Type1->Open Stabilizes Type2 Type II PAM (Prevents Desensitization) Type2->Desensitized Destabilizes / Reactivates

Figure 1: State Transition Dynamics. Orthosteric agonists drive the Resting


 Open transition but eventually trap the receptor in the Desensitized state. Type I PAMs enhance the Open state without altering desensitization kinetics. Type II PAMs actively block or reverse the transition to the Desensitized state, allowing prolonged ion flux.

Part 2: Comparative Performance Analysis

The distinction between Type I and Type II PAMs is not merely academic; it dictates the therapeutic safety profile. Type II PAMs can cause massive calcium influx (cytotoxicity), whereas Type I PAMs are generally safer as they retain the receptor's intrinsic "braking" mechanism (desensitization).

Table 1: Pharmacological Profile Comparison
FeatureOrthosteric AgonistType I PAMType II PAM
Representative Ligand Nicotine, Varenicline, PNU-282987NS-1738, AVL-3288PNU-120596, TQS
Activation Mode Direct activation (intrinsic efficacy)Requires agonist (ACh)Requires agonist (ACh)
Peak Current (

)
Limited by desensitizationIncreases significantlyIncreases significantly
Desensitization Promotes rapid desensitizationUnchanged (Fast decay)Blocked (Slow/No decay)
Selectivity Low (conserved binding pocket)High (divergent allosteric sites)High
Therapeutic Risk Receptor downregulation, ToleranceLow toxicity, maintains signal rhythmPotential excitotoxicity (

overload)
Primary Indication Smoking Cessation, PainCognitive Deficits (Schizophrenia)Cognitive Deficits (Acute)

Part 3: Experimental Protocols (Validation)

To distinguish between these classes, you cannot rely on simple binding assays (which do not measure function). You must use Electrophysiology (Patch-Clamp) or high-temporal-resolution Calcium Imaging .

Protocol: Differential Characterization by Patch-Clamp

Objective: Classify a novel compound "X" as an Agonist, Type I PAM, or Type II PAM targeting


 nAChRs.
1. Setup & Solutions
  • System: Whole-cell voltage clamp (e.g., Axon MultiClamp 700B).

  • Cell Line: HEK293 cells stably expressing human

    
     nAChR (or SH-SY5Y).
    
  • Perfusion: CRITICAL.

    
     receptors desensitize in milliseconds. You must use a rapid perfusion system (exchange time < 20 ms).
    
  • Holding Potential: -60 mV.

2. Workflow Steps

Step A: Test for Direct Agonism

  • Apply Compound X (1-10

    
    M) alone for 500 ms.
    
  • Observation: If current is evoked

    
    Orthosteric Agonist  (or Ago-PAM).
    
  • Observation: If no current

    
     Proceed to Step B.
    

Step B: Test for Modulation (The "Shift" Assay)

  • Co-apply Acetylcholine (

    
     concentration) + Compound X.
    
  • Compare current amplitude to ACh (

    
    ) alone.
    
  • Observation: If current increases > 150%

    
    PAM .
    

Step C: Kinetic Analysis (Type I vs. Type II)

  • Analyze the decay phase of the current during the co-application step.

  • Fit the decay to a mono-exponential function:

    
    .
    
  • Type I Criteria: Decay time constant (

    
    ) is indistinguishable from control ACh (rapid decay, milliseconds).
    
  • Type II Criteria: Decay is abolished or

    
     increases by orders of magnitude (seconds). Look for a "tail current" that persists after agonist removal.
    
Decision Logic Diagram

Use this flowchart to standardize compound classification in your screening pipeline.

Workflow Start Compound Screening (Alpha7 nAChR) DirectApp Apply Compound Alone Start->DirectApp IsCurrent Current Evoked? DirectApp->IsCurrent Yes Yes IsCurrent->Yes Direct Activation No No IsCurrent->No Silent Agonist Orthosteric Agonist (or Ago-PAM) CoApp Co-apply with ACh (EC20) Potentiation Potentiation > 20%? CoApp->Potentiation Potentiation->Yes Modulation Potentiation->No No Effect Inactive Inactive / Antagonist AnalyzeDecay Analyze Decay Kinetics (Tau value) DecayFast Fast Decay (Same as Control) AnalyzeDecay->DecayFast DecayFast->Yes Fast DecayFast->No Slow / Tail Current Type1 Type I PAM (e.g., NS-1738) Type2 Type II PAM (e.g., PNU-120596) Yes->Agonist Yes->AnalyzeDecay Yes->Type1 No->CoApp No->Inactive No->Type2

Figure 2: Screening Decision Tree. A logic gate for classifying nAChR ligands based on electrophysiological response profiles.

Part 4: Therapeutic Implications & Causality

Why does this distinction matter for drug development?

The "Ceiling Effect" of Agonists

Orthosteric agonists suffer from a self-limiting mechanism. In Alzheimer's disease, the goal is to boost cholinergic tone. However, administering a potent


 agonist often leads to receptor desensitization within milliseconds. Clinically, this results in a bell-shaped dose-response curve where higher doses are less effective.
The Temporal Fidelity of PAMs

PAMs rely on endogenous ACh release.[1] They do not fire the neuron indiscriminately; they simply make the neuron "listen" more intently to natural signals.

  • Cognition: Type I PAMs (e.g., AVL-3288) have shown promise in enhancing cognitive processing speed without the risk of excitotoxicity because they allow the receptor to close naturally.

  • Neuroprotection: Type II PAMs (e.g., PNU-120596) are powerful tools for research but pose risks. By preventing desensitization, they can cause massive calcium influx, potentially triggering apoptosis. However, this same mechanism makes them highly effective in assays where signal detection is difficult due to low receptor expression.

Subtype Selectivity

The orthosteric binding site (ACh pocket) is highly conserved across


, 

, and

subunits. This makes it difficult to design an agonist that hits

without hitting

(causing side effects). Allosteric sites are less conserved, allowing for the design of highly selective PAMs that target specific brain circuits.

References

  • Changeux, J. P., & Christopoulos, A. (2016). Allosteric Modulation as a Unifying Mechanism for Receptor Function and Regulation. Cell, 166(5), 1084–1102. Link

  • Williams, D. K., et al. (2011). Positive Allosteric Modulators as an Approach to Nicotinic Acetylcholine Receptor-Targeted Therapeutics: Advantages and Limitations. Biochemical Pharmacology, 82(8), 915–930. Link

  • Hurst, R. S., et al. (2005). A Novel Positive Allosteric Modulator of the Alpha7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Neuroscience, 25(17), 4396–4405. Link

  • Uteshev, V. V. (2014). The Therapeutic Promise of Positive Allosteric Modulation of Nicotinic Receptors.[5] European Journal of Pharmacology, 727, 181–185. Link

  • Bertrand, D., & Gopalakrishnan, M. (2007). Allosteric Modulation of Nicotinic Acetylcholine Receptors. Biochemical Pharmacology, 74(8), 1155–1163. Link

  • Wallace, T. L., & Porter, R. H. (2011). Targeting the Nicotinic Alpha7 Acetylcholine Receptor to Enhance Cognition in Disease. Biochemical Pharmacology, 82(8), 891–903. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol. As a nitrogen-containing heterocyclic compound, this substance requires meticulous handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical direction grounded in established safety and regulatory standards.

Hazard Profile and Risk Assessment: Understanding the "Why"

Effective disposal begins with a thorough understanding of the compound's inherent risks. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a reliable hazard profile can be synthesized by examining its structural components—a pyridine ring and a pyrrolidine-methanol group—and data from closely related analogs.

Pyridine and its derivatives are generally classified as hazardous waste, often carrying regulatory designations such as the RCRA code U196 for Pyridine.[1][2] The presence of the methanol group suggests that the compound is water-soluble, which has implications for its environmental mobility if not handled correctly.[3]

Table 1: Synthesized Hazard Profile for this compound

Hazard Category Classification Rationale and Safety Implications
Acute Toxicity (Oral) Likely Category 4 (Harmful if swallowed) Based on analogs like Pyridine-4-methanol.[4][5] Ingestion can lead to systemic toxicity. Do not eat, drink, or smoke when handling.[5]
Skin Corrosion/Irritation Likely Category 2 (Causes skin irritation) Pyridine derivatives are known skin irritants.[4][5][6] Prolonged contact must be avoided through the use of appropriate gloves.
Eye Damage/Irritation Likely Category 2 (Causes serious eye irritation) Direct contact can cause significant eye irritation.[4][5][6] Chemical safety goggles or a face shield are mandatory.
Respiratory Irritation Possible (May cause respiratory irritation) Vapors or aerosols may irritate the respiratory tract.[4][6] Handle within a certified chemical fume hood.

| Chemical Incompatibilities | Strong Oxidizing Agents, Strong Acids, Acid Chlorides | Mixing with these substances can cause vigorous or violent reactions, generating heat and potentially hazardous fumes.[7][8] Waste streams must be strictly segregated. |

On-Site Waste Management: Collection and Segregation Protocol

Proper management from the point of generation is critical to prevent accidental exposures and ensure regulatory compliance. All waste containing this compound, whether in pure form, in solution, or as contaminated labware, must be treated as hazardous waste.[1][9]

Step-by-Step Waste Collection Procedure
  • Container Selection : Select a waste container made of compatible material, such as amber glass or high-density polyethylene (HDPE). The container must have a tight-fitting, screw-top cap to prevent leaks and vapor release.[7]

  • Initial Labeling : As soon as the first drop of waste is added, the container must be labeled.[7] The label, often provided by your institution's Environmental Health & Safety (EHS) office, must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any solvents present.

    • An accurate estimation of the concentration of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste was added).[10]

  • Waste Addition : Always add new waste inside a chemical fume hood to minimize inhalation exposure. Keep the waste container closed at all times, except when actively adding waste.[10]

  • Segregation : Never mix this waste stream with incompatible chemicals like strong acids or oxidizers.[10] Doing so can lead to dangerous reactions. The decision-making process for proper segregation is visualized in the workflow diagram below.

WasteSegregation start Waste Generated (this compound) is_sharp Is the waste a contaminated sharp? start->is_sharp is_pure Is the waste pure or in a solvent? is_solvent_halogenated Is the solvent halogenated? is_pure->is_solvent_halogenated In Solvent container_non_halogenated Collect in labeled 'Non-Halogenated Organic Liquid Waste' container is_pure->container_non_halogenated Pure Compound is_solvent_halogenated->container_non_halogenated No container_halogenated Collect in labeled 'Halogenated Organic Liquid Waste' container is_solvent_halogenated->container_halogenated Yes is_mixed Is it mixed with incompatible waste (e.g., acids, oxidizers)? is_mixed->is_pure No stop STOP! Do NOT Mix. Consult EHS Immediately. is_mixed->stop Yes is_sharp->is_mixed No container_sharps Dispose in a designated puncture-proof 'Sharps Waste' container is_sharp->container_sharps Yes

Caption: Waste Segregation Decision Workflow.

Interim Storage in Satellite Accumulation Areas (SAAs)

Designated SAAs are crucial for the safe interim storage of hazardous waste at or near the point of generation.[10]

  • Location : The SAA must be clearly marked and located in a well-ventilated, cool, and dry area.

  • Secondary Containment : All liquid waste containers must be placed within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[10]

  • Volume Limits : Be aware of institutional and regulatory limits for the amount of waste that can be stored in an SAA (typically 55 gallons for hazardous waste). Schedule regular pickups with your EHS department to avoid exceeding these limits.[11]

Final Disposal: The Professional Mandate

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[9] Such actions are a serious breach of environmental regulations and safety protocols.

Primary Disposal Method: High-Temperature Incineration

The universally recommended and accepted method for the final disposal of nitrogen-containing heterocyclic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[1][9]

  • Causality : Incineration at temperatures ranging from 820°C to 1,600°C ensures the complete thermal decomposition of the molecule.[1] This process breaks the stable pyridine and pyrrolidine rings into simpler, less harmful components (such as carbon dioxide, water, and nitrogen oxides), which are then treated by sophisticated scrubbing systems to prevent environmental release.

  • Procedure :

    • Ensure the waste container is securely capped and the label is complete and legible.

    • Complete a chemical collection request form as required by your institution's EHS office.[7]

    • Arrange for the transfer of the waste container to your facility's central accumulation area or directly for pickup by the certified waste vendor.

Alternative Methods (Not Recommended for Laboratory Scale)

While methods like chemical neutralization exist for some substances, they are not appropriate for the routine disposal of complex heterocyclic compounds in a research setting.[12] The potential for incomplete reactions and the generation of equally hazardous byproducts makes this a high-risk approach. Relying on professional disposal services ensures safety, efficacy, and compliance.

Emergency Procedures: Spill and Decontamination

In the event of a spill, immediate and correct action is vital.

  • Small Spills (within a fume hood) :

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood) :

    • Evacuate the area immediately.

    • Alert others and activate any emergency alarms.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.[7]

By adhering to these rigorous procedures, you contribute to a culture of safety, ensuring that the handling and disposal of this compound are conducted with the highest degree of scientific integrity and responsibility.

References

  • BenchChem. (n.d.). Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Fisher Scientific. (2015). Safety Data Sheet.
  • ATSDR. (1992). Production, Import, Use, and Disposal of Pyridine.
  • JoVE. (2017). Proper Handling and Disposal of Laboratory Waste.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Pyridine-3-methanol.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Pyridinemethanol.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (n.d.). Methanol Small Quantities Bulletin.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Pyridine-4-methanol.
  • U.S. Environmental Protection Agency. (n.d.). RCRA Waste Code F005.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • CymitQuimica. (n.d.). (-)-2-Pyrrolidinemethanol.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.